1-Naphthyl PP1 hydrochloride
Description
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Properties
IUPAC Name |
1-tert-butyl-3-naphthalen-1-ylpyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5.ClH/c1-19(2,3)24-18-15(17(20)21-11-22-18)16(23-24)14-10-6-8-12-7-4-5-9-13(12)14;/h4-11H,1-3H3,(H2,20,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLRSYUALPIALU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC4=CC=CC=C43)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Role of Src Family Kinases: A Technical Guide to 1-Naphthyl PP1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play pivotal roles in a myriad of cellular processes, including proliferation, differentiation, survival, and migration. Their dysregulation is frequently implicated in the pathogenesis of various diseases, most notably cancer, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of 1-Naphthyl PP1 (1-NA-PP1) hydrochloride, a potent and selective inhibitor of Src family kinases, as a tool for elucidating the intricate signaling networks governed by these enzymes.
1-Naphthyl PP1 Hydrochloride: Mechanism of Action and Specificity
This compound is a pyrazolopyrimidine derivative that acts as an ATP-competitive inhibitor of Src family kinases.[1][2] Its selectivity stems from the ability of its naphthyl group to bind to a hydrophobic pocket in the kinase domain, a feature that is not well-conserved across all kinases.[3] This allows for preferential inhibition of Src family members over other kinase families.
The inhibitory potency of 1-NA-PP1 has been quantified against several kinases, with IC50 values demonstrating its selectivity for Src family members like v-Src and c-Fyn.[1][2][4] Notably, 1-NA-PP1 exhibits significantly higher potency against engineered "analog-sensitive" (AS) mutant kinases, where a bulky "gatekeeper" residue in the ATP-binding pocket is replaced with a smaller amino acid.[2] This chemical-genetic approach allows for highly specific inhibition of a target kinase in a cellular or organismal context.
Quantitative Data Summary
The following tables summarize the inhibitory activity of 1-Naphthyl PP1 against a panel of wild-type and analog-sensitive kinases.
| Wild-Type Kinase | IC50 (µM) | Reference(s) |
| v-Src | 1.0 | [1][2][4] |
| c-Fyn | 0.6 | [1][2][4] |
| c-Abl | 0.6 | [1][2][4] |
| CDK2 | 18 | [1][2][4] |
| CAMK II | 22 | [1][2][4] |
| Analog-Sensitive (AS) Mutant Kinase | Wild-Type Kinase | IC50 (AS Mutant) (nM) | IC50 (Wild-Type) (nM) | Reference(s) |
| I338G v-Src | v-Src | 1.5 | 1000 | [2] |
Src Family Kinase Signaling Pathways
Src family kinases are central nodes in a complex web of signaling pathways that are initiated by a diverse array of upstream signals, including receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins. Upon activation, SFKs phosphorylate a multitude of downstream substrates, thereby modulating their activity and triggering a cascade of cellular responses.
Key downstream signaling pathways regulated by Src family kinases include:
-
Ras-MAPK Pathway: Src can activate the Ras-Raf-MEK-ERK cascade, which is crucial for cell proliferation and differentiation.
-
PI3K-Akt Pathway: Activation of the PI3K-Akt pathway by Src promotes cell survival and growth.
-
STAT3 Pathway: Src-mediated phosphorylation and activation of STAT3 transcription factors play a critical role in cell proliferation and survival.
-
FAK Signaling: Src forms a key signaling complex with Focal Adhesion Kinase (FAK) to regulate cell adhesion, migration, and invasion.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the central role of Src family kinases in cellular signaling.
Caption: Upstream activators of Src family kinases.
References
An In-depth Technical Guide to 1-Naphthyl PP1 Hydrochloride: Structure, Properties, and Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Naphthyl PP1 hydrochloride, a potent and selective inhibitor of Src family kinases and other protein kinases. This document details its chemical structure, physicochemical properties, mechanism of action, and its effects on key signaling pathways. Furthermore, it offers detailed experimental protocols for researchers investigating its biological activities.
Chemical Structure and Physicochemical Properties
This compound, systematically named 1-tert-butyl-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride, is a synthetic compound belonging to the pyrazolopyrimidine class of kinase inhibitors. Its structure features a pyrazolopyrimidine core, a bulky tert-butyl group, and a naphthyl moiety, which contribute to its selective binding to the ATP-binding pocket of specific kinases.
The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in a variety of experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Systematic Name | 1-tert-butyl-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride |
| Synonyms | 1-NA-PP1 HCl, 1-Naphthyl PP1 HCl |
| Molecular Formula | C₁₉H₂₀ClN₅ |
| Molecular Weight | 353.85 g/mol |
| CAS Number | 956025-47-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term storage. |
Mechanism of Action and Kinase Selectivity
This compound functions as an ATP-competitive inhibitor. It selectively targets the ATP-binding site of certain protein kinases, thereby preventing the phosphorylation of their downstream substrates and inhibiting their catalytic activity. Its selectivity is attributed to the chemical structure that fits into a hydrophobic pocket adjacent to the ATP-binding site, a feature that is not conserved across all kinases.
The primary targets of 1-Naphthyl PP1 are members of the Src family of non-receptor tyrosine kinases. It also exhibits inhibitory activity against other kinases, including the serine/threonine kinase, Protein Kinase D (PKD). The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Table 2: In Vitro Kinase Inhibitory Activity of 1-Naphthyl PP1
| Kinase Target | IC₅₀ (μM) |
| v-Src | 1.0[1][2][3] |
| c-Fyn | 0.6[1][2][3] |
| c-Abl | 0.6[1][2][3] |
| CDK2 | 18[1][2][3] |
| CAMK II | 22[1][2][3] |
| PKD1 | 0.155[2] |
| PKD2 | 0.133[2] |
| PKD3 | 0.109[2] |
Signaling Pathways
This compound modulates cellular signaling pathways primarily by inhibiting Src family kinases and Protein Kinase D.
Src Family Kinase Signaling Pathway
Src family kinases are key regulators of numerous cellular processes, including cell proliferation, survival, migration, and angiogenesis.[4] Their activation by various upstream signals, such as growth factor receptors and integrins, initiates a cascade of downstream signaling events. Inhibition of Src kinases by 1-Naphthyl PP1 can disrupt these pathways, leading to anti-proliferative and anti-migratory effects.
Caption: Inhibition of Src Family Kinase Signaling by 1-Naphthyl PP1.
Protein Kinase D (PKD) Signaling Pathway
Protein Kinase D is involved in diverse cellular functions, including cell proliferation, survival, and membrane trafficking.[5][6] It is activated downstream of G-protein coupled receptors (GPCRs) and phospholipase C (PLC).[7][5] 1-Naphthyl PP1 can effectively block PKD signaling, impacting these cellular processes.
Caption: Inhibition of Protein Kinase D Signaling by 1-Naphthyl PP1.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological effects of this compound.
In Vitro Kinase Assay
This protocol describes a general method to determine the IC₅₀ of 1-Naphthyl PP1 against a specific kinase.
Caption: General workflow for an in vitro kinase assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a serial dilution of 1-Naphthyl PP1 in kinase assay buffer to achieve the desired final concentrations.
-
Prepare solutions of the recombinant kinase, its specific substrate, and ATP in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the kinase solution.
-
Add the diluted 1-Naphthyl PP1 or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Signal Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the kinase activity using a suitable method, such as a luminescence-based assay that measures the amount of ATP remaining or a fluorescence-based assay that measures the phosphorylated substrate.
-
-
Data Analysis:
-
Subtract the background signal (no kinase control) from all measurements.
-
Normalize the data to the vehicle control (DMSO).
-
Plot the percentage of kinase inhibition against the logarithm of the 1-Naphthyl PP1 concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of 1-Naphthyl PP1 on the proliferation of cancer cells, such as the MDA-MB-231 breast cancer cell line.[8][9][10][11][12]
Methodology:
-
Cell Seeding:
-
Culture MDA-MB-231 cells in appropriate media until they reach 70-80% confluency.
-
Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of 1-Naphthyl PP1 or DMSO (vehicle control).
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the concentration of 1-Naphthyl PP1 to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of 1-Naphthyl PP1 on the cell cycle distribution, specifically to detect G2/M arrest.[13][14][15][16][17]
Methodology:
-
Cell Treatment and Harvesting:
-
Seed cells in a 6-well plate and treat them with 1-Naphthyl PP1 at various concentrations for a specific duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
-
Cell Fixation:
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash them with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells with that of the vehicle control to identify any cell cycle arrest.
-
Conclusion
This compound is a valuable research tool for investigating the roles of Src family kinases and Protein Kinase D in various cellular processes. Its selectivity and well-characterized mechanism of action make it a powerful inhibitor for dissecting specific signaling pathways. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted biological activities of this compound in their own experimental systems. As with any chemical inhibitor, it is crucial to carefully design experiments and interpret results in the context of its known kinase selectivity profile.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-Naphthyl PP1 | Src | TargetMol [targetmol.com]
- 4. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Protein Kinase D Signaling in Cancer: A Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 10. mdpi.com [mdpi.com]
- 11. Naringenin has a chemoprotective effect in MDA-MB-231 breast cancer cells via inhibition of caspase-3 and −9 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Naphthalimides Induce G2 Arrest Through the ATM-Activated Chk2-Executed Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PPI arrested cell cycle at G2/M phage and increased ROS levels. (A) NSCLC cells were incubated with 0−2.5 μmol·L−1 PPI for 24 h and cell cycle was determined by flow cytometry. (B) NCI-H1299 cells were treated with 0−3 μmol·L−1 PPI for 24 h and indicated gene levels were tested by qRT-PCR. (C) NCI-H1299 cells were cultured with 0−3 μmol·L−1 PPI for 24 h and CyclinD1 levels were detected by western blotting. NSCLC cells were treated by PPI, and (D) ROS levels and (E) mitochondrial membrane potential were monitored by flow cytometry. Data from three independent experiments are presented as mean ± SEM [cjnmcpu.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
1-Naphthyl PP1 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Naphthyl PP1 (1-NA-PP1) hydrochloride is a pivotal tool in chemical genetics, enabling the specific and reversible inhibition of engineered protein kinases. This pyrazolo[3,4-d]pyrimidine analog was developed as part of the analog-sensitive kinase (AS-kinase) technology, which allows for the study of individual kinase functions within complex signaling networks. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of 1-NA-PP1 hydrochloride. It includes detailed experimental protocols, comprehensive quantitative data on its inhibitory activity, and visual representations of the key signaling pathways it modulates.
Discovery and Development
The discovery of 1-NA-PP1 is intrinsically linked to the development of analog-sensitive kinase technology by the laboratory of Dr. Kevan Shokat. This chemical genetic approach addresses the challenge of designing highly specific kinase inhibitors, a task complicated by the conserved nature of the ATP-binding pocket across the kinome.
The core principle of AS-kinase technology is the engineering of a protein kinase to create a unique binding pocket that is not present in wild-type kinases. This is achieved by mutating a bulky "gatekeeper" residue in the ATP-binding pocket to a smaller amino acid, such as glycine or alanine. This modification creates a sterically accessible pocket that can accommodate bulky analogs of ATP or ATP-competitive inhibitors.
1-NA-PP1 was designed as a derivative of the Src family kinase inhibitor PP1. The addition of a bulky 1-naphthyl group to the pyrazolo[3,4-d]pyrimidine scaffold results in a molecule that is too large to bind effectively to the ATP-binding pocket of most wild-type kinases. However, it can potently and specifically inhibit engineered AS-kinases. This allows researchers to control the activity of a single kinase in a cellular or organismal context with high temporal resolution.
Synthesis of 1-Naphthyl PP1 Hydrochloride
The synthesis of 1-NA-PP1 hydrochloride is a multi-step process that begins with the construction of the substituted pyrazole core, followed by the formation of the pyrimidine ring, and finally, conversion to the hydrochloride salt. The following protocol is adapted from established methods for the synthesis of related pyrazolo[3,4-d]pyrimidine compounds.
Experimental Protocol: Synthesis of 1-(tert-butyl)-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1-NA-PP1)
Step 1: Synthesis of 3-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile
-
To a solution of tert-butylhydrazine hydrochloride in ethanol, add an equimolar amount of a suitable base (e.g., sodium ethoxide) and stir at room temperature.
-
Add ethoxymethylenemalononitrile to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield 3-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile.
Step 2: Synthesis of 1-(tert-butyl)-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
Prepare a solution of 3-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add 1-naphthaleneacetonitrile and a strong base (e.g., sodium hydride) to the solution.
-
Heat the reaction mixture and stir for several hours.
-
Monitor the cyclization reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 1-NA-PP1 free base by column chromatography.
Experimental Protocol: Conversion to this compound
-
Dissolve the purified 1-NA-PP1 free base in a minimal amount of methanol.[1]
-
Add a solution of hydrochloric acid in methanol (e.g., 1.25 M) dropwise to the stirred solution of the free base.[1]
-
Continue stirring for a short period to ensure complete salt formation.
-
Concentrate the solution under reduced pressure to yield this compound as a crystalline solid.[1] The hydrochloride salt exhibits improved stability and solubility in polar solvents.[1]
Mechanism of Action
1-NA-PP1 hydrochloride is an ATP-competitive inhibitor. Its specificity for analog-sensitive kinases stems from the steric complementarity between the bulky 1-naphthyl group of the inhibitor and the enlarged ATP-binding pocket of the engineered kinase.
In wild-type kinases, the bulky gatekeeper residue prevents 1-NA-PP1 from accessing the hydrophobic pocket of the ATP-binding site. In contrast, the smaller gatekeeper in AS-kinases creates space for the 1-naphthyl group, allowing for high-affinity binding and potent inhibition.
Quantitative Inhibitory Activity
The inhibitory potency of 1-NA-PP1 and its hydrochloride salt has been determined against a variety of wild-type and analog-sensitive kinases. The half-maximal inhibitory concentration (IC50) values demonstrate the remarkable selectivity of this compound for its engineered targets.
Table 1: IC50 Values of 1-Naphthyl PP1 against Wild-Type (WT) and Analog-Sensitive (AS) Kinases
| Kinase | Wild-Type IC50 | Analog-Sensitive Mutant | Analog-Sensitive IC50 |
| v-Src | 1.0 µM[2][3][4] | v-Src-as1 (I338G) | 1.5 nM[5][6] |
| c-Fyn | 0.6 µM[2][3][4] | c-Fyn-as1 | 1.5 nM[5][6] |
| c-Abl | 0.6 µM[2][3][4] | c-Abl-as2 | 7.0 nM[5][6] |
| CDK2 | 18 µM[2][3][4] | Cdk2-as1 | 15 nM[5][6] |
| CAMKII | 22 µM[2][3][4] | - | - |
| PKD1 | 154.6 nM[7][8] | - | - |
| PKD2 | 133.4 nM[7][8] | - | - |
| PKD3 | 109.4 nM[7][8] | - | - |
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following is a representative protocol for determining the IC50 values of 1-NA-PP1 against a target kinase.
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific peptide substrate, and a kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 1 mM DTT).
-
Inhibitor Addition: Add varying concentrations of 1-NA-PP1 hydrochloride (typically in DMSO, with the final DMSO concentration kept below 1%) to the reaction mixtures. Include a control with no inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding ATP, typically including a radiolabeled ATP (e.g., [γ-32P]ATP), to a final concentration that is at or below the Km for the specific kinase.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 15-30 minutes), ensuring the reaction proceeds within the linear range.
-
Termination of Reaction: Stop the reaction by adding a quenching solution, such as a high concentration of EDTA or phosphoric acid.
-
Quantification of Phosphorylation: Separate the phosphorylated substrate from the unreacted ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper followed by washing, or by using solid-phase extraction methods.
-
Data Analysis: Measure the amount of incorporated radiolabel using a scintillation counter or phosphorimager. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Targeted Signaling Pathways
1-NA-PP1 has been instrumental in dissecting the roles of several key signaling pathways. By inhibiting specific AS-kinases, researchers can elucidate their downstream effects on cellular processes.
Src Family Kinase (SFK) Signaling
Src family kinases are non-receptor tyrosine kinases that play crucial roles in regulating cell proliferation, differentiation, survival, and migration. 1-NA-PP1, when used with AS-SFKs, can help to unravel the specific contributions of individual family members to these processes.
c-Abl Signaling
c-Abl is a non-receptor tyrosine kinase involved in cell cycle regulation, DNA damage response, and cytoskeletal dynamics. Dysregulation of c-Abl is a hallmark of chronic myeloid leukemia (CML). The use of 1-NA-PP1 with AS-c-Abl has provided insights into its normal cellular functions.
Protein Kinase D (PKD) Signaling
Protein Kinase D is a family of serine/threonine kinases that act as key regulators of various cellular processes, including cell proliferation, survival, and invasion. 1-NA-PP1 has been identified as a potent pan-PKD inhibitor, making it a valuable tool for studying PKD function, even in the absence of an analog-sensitive mutation.
Conclusion
This compound remains a cornerstone of chemical genetics and a powerful tool for kinase research. Its rational design, based on the structure of the kinase ATP-binding pocket, exemplifies the potential of combining chemistry and genetics to create highly specific molecular probes. The ability to reversibly inhibit a single engineered kinase within a cell has provided and will continue to provide invaluable insights into the complex signaling networks that govern cellular function in both health and disease. This technical guide serves as a comprehensive resource for researchers utilizing or looking to utilize this important chemical tool.
References
- 1. The Role of c-Abl Tyrosine Kinase in Brain and Its Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 4. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
1-Naphthyl PP1 Hydrochloride: A Technical Overview of Target Kinases and Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase inhibition profile of 1-Naphthyl PP1 hydrochloride (1-NA-PP1), a potent and selective inhibitor of several kinase families. This document details its primary targets, their corresponding IC50 values, the experimental methodologies used for these determinations, and the signaling pathways in which these kinases operate.
Introduction
1-Naphthyl PP1 is a pyrazolopyrimidine-based ATP-competitive inhibitor. It is widely utilized in chemical genetics to probe the function of specific kinases, particularly engineered kinases containing a "gatekeeper" mutation that sensitizes them to inhibition by 1-NA-PP1 and its analogs. However, it also demonstrates inhibitory activity against a range of wild-type kinases, most notably members of the Src family and Protein Kinase D (PKD) family.
Quantitative Inhibition Data
The inhibitory activity of 1-Naphthyl PP1 is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the reported IC50 values for various kinases.
Table 1: IC50 Values for Primary Kinase Targets of 1-Naphthyl PP1
| Kinase Family | Target Kinase | IC50 Value |
| Src Family | c-Fyn | 0.6 µM[1][2][3][4][5][6][7] |
| v-Src | 1.0 µM[1][2][3][4][5][6][7] | |
| Abl Kinase | c-Abl | 0.6 µM[1][2][3][4][5][6][7] |
| PKD Family | PKD1 | 154.6 nM[1][2] |
| PKD2 | 133.4 nM[1][2] | |
| PKD3 | 109.4 nM[1][2] | |
| Other Kinases | CDK2 | 18 µM[1][2][3][4][5][7] |
| CAMK II | 22 µM[1][2][3][4][5][7] |
Table 2: Inhibition of Wild-Type vs. Analog-Sensitive Mutant Kinase
| Kinase | IC50 Value |
| v-Src (Wild-Type) | 1000 nM (1.0 µM)[8] |
| v-Src-as1 (I338G mutant) | 1.5 nM[8][9] |
Experimental Protocols: Determination of IC50 Values
The determination of kinase inhibitor IC50 values is a critical step in drug discovery and chemical biology research. Various biochemical assays are employed for this purpose, each with its own advantages and limitations. Below is a generalized protocol for a typical in vitro kinase assay used to determine IC50 values.
Objective: To measure the concentration-dependent inhibition of a specific kinase by 1-Naphthyl PP1 and to calculate the IC50 value.
Materials:
-
Purified, active kinase
-
Specific peptide or protein substrate for the kinase
-
This compound stock solution (typically in DMSO)
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assays or unlabeled for other formats)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Microplates (e.g., 96-well or 384-well)
-
Detection reagents (specific to the assay format)
-
Plate reader or scintillation counter
Generalized Kinase Inhibition Assay Protocol:
-
Compound Dilution: Prepare a serial dilution of 1-Naphthyl PP1 in the appropriate assay buffer. A typical starting point is a 10-point, 3-fold serial dilution. Include a DMSO-only control (representing 0% inhibition) and a no-enzyme control (for background).
-
Reaction Setup: In a microplate, add the kinase, its substrate, and the diluted 1-Naphthyl PP1 or DMSO control.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate and comparable IC50 determination.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined period, ensuring the reaction proceeds within the linear range.
-
Termination and Detection: Stop the reaction and quantify the kinase activity. The method of detection depends on the assay format:
-
Radiometric Assay: The transfer of ³²P from [γ-³²P]ATP to the substrate is measured. The reaction is stopped by spotting the mixture onto a phosphocellulose membrane, which is then washed to remove unincorporated ATP. The radioactivity on the membrane is quantified using a scintillation counter.
-
Fluorescence-Based Assays (e.g., TR-FRET, Fluorescence Polarization): These assays use modified substrates or antibodies to generate a fluorescent signal that changes upon substrate phosphorylation. The signal is read using a microplate reader.
-
Luminescence-Based Assays: These assays often measure the amount of ATP remaining after the kinase reaction. The less ATP consumed, the higher the inhibition.
-
ELISA-Based Assays: The phosphorylated substrate is captured on an antibody-coated plate and detected using a secondary antibody conjugated to an enzyme that produces a colorimetric or chemiluminescent signal.
-
-
Data Analysis:
-
Subtract the background signal (no-enzyme control) from all data points.
-
Normalize the data by setting the activity of the DMSO control to 100%.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.
-
Caption: Generalized workflow for determining kinase inhibitor IC50 values.
Signaling Pathways of Target Kinases
1-Naphthyl PP1's inhibitory profile allows it to modulate several critical cellular signaling pathways. Understanding these pathways is essential for interpreting the biological effects of the compound.
A. Src Family Kinase (SFK) Signaling
Src family kinases, including c-Src, c-Fyn, and Lck, are non-receptor tyrosine kinases that play pivotal roles in regulating cell proliferation, survival, migration, and angiogenesis. They are often activated by receptor tyrosine kinases (RTKs) and integrins.
Caption: Simplified Src Family Kinase (SFK) signaling pathway.
B. c-Abl Kinase Signaling
c-Abl is a non-receptor tyrosine kinase involved in processes such as cell cycle regulation, DNA damage response, and cytoskeletal remodeling. Dysregulation of c-Abl, most notably through the BCR-Abl fusion protein, is a hallmark of chronic myeloid leukemia (CML).
Caption: Overview of c-Abl signaling in cellular responses.
C. Protein Kinase D (PKD) Signaling
PKD is a family of serine/threonine kinases that act downstream of protein kinase C (PKC). They are involved in regulating cell proliferation, invasion, and membrane trafficking.
Caption: The canonical Protein Kinase D (PKD) activation pathway.
Conclusion
This compound is a valuable chemical tool for studying kinase biology. While it is a potent inhibitor of the Src, Abl, and PKD kinase families, researchers should be aware of its activity against other kinases, such as CDK2 and CAMK II, especially at higher concentrations. The provided data and protocols serve as a guide for the effective design and interpretation of experiments using this versatile inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. adooq.com [adooq.com]
- 6. 1-Naphthyl PP1 | Src inhibitor | Probechem Biochemicals [probechem.com]
- 7. 1-Naphthyl PP1 | Src | TargetMol [targetmol.com]
- 8. Sapphire North America [sapphire-usa.com]
- 9. 1-Naphthyl PP1 | Src kinase inhibitor | Hello Bio [hellobio.com]
1-Naphthyl PP1 Hydrochloride: A Technical Guide for Chemical Genetic Analysis of Kinase Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of 1-Naphthyl PP1 hydrochloride (1-NA-PP1), a potent and selective inhibitor, as a powerful tool in chemical genetics for the elucidation of kinase signaling pathways and drug target validation. By combining the specificity of genetic modification with the temporal control of a small molecule inhibitor, the 1-NA-PP1 system offers a robust platform for dissecting the complex roles of individual kinases in cellular processes and disease.
Introduction to Chemical Genetics and the 1-NA-PP1 System
Chemical genetics is a scientific discipline that utilizes small molecules to perturb protein function, thereby allowing for the conditional control of cellular processes. A key strategy within this field is the "analog-sensitive" (AS) kinase approach. This technique involves engineering a kinase of interest to be uniquely sensitive to a synthetic inhibitor that has minimal effect on wild-type kinases.
The 1-NA-PP1 system is a cornerstone of this approach. It relies on a pyrazolopyrimidine (PP) scaffold, with 1-NA-PP1 being a prominent analog. The selectivity of 1-NA-PP1 for an engineered kinase is achieved by modifying a single amino acid in the ATP-binding pocket of the target kinase, known as the "gatekeeper" residue. By mutating a bulky gatekeeper residue (such as threonine, methionine, or phenylalanine) to a smaller one (typically glycine or alanine), a hydrophobic pocket is created that can accommodate the bulky naphthyl group of 1-NA-PP1. This "bump-and-hole" strategy ensures that 1-NA-PP1 preferentially inhibits the mutated, analog-sensitive kinase (as-kinase) with high potency, while leaving the wild-type kinome largely unperturbed.[1]
Quantitative Data on 1-NA-PP1 Inhibition
The efficacy of 1-NA-PP1 as a chemical genetics tool is underscored by its differential inhibitory activity against wild-type and analog-sensitive kinases. The following tables summarize key quantitative data, including IC50 values, for various kinases.
| Wild-Type Kinase | IC50 (µM) |
| v-Src | 1.0 |
| c-Fyn | 0.6 |
| c-Abl | 0.6 |
| CDK2 | 18 |
| CAMKII | 22 |
Table 1: Inhibitory activity (IC50) of 1-NA-PP1 against a panel of wild-type kinases.[2][3]
| Analog-Sensitive (AS) Kinase | Gatekeeper Mutation | IC50 (nM) |
| v-Src-as1 | I338G | 1.5 |
| c-Fyn-as1 | T339G | 1.5 |
| c-Abl-as2 | T315A | 7.0 |
| Cdk2-as1 | F80G | 15 |
Table 2: Enhanced inhibitory potency (IC50) of 1-NA-PP1 against various analog-sensitive kinases.[4][5]
| Protein Kinase D (PKD) Isoform | IC50 (nM) |
| PKD1 | 154.6 |
| PKD2 | 133.4 |
| PKD3 | 109.4 |
Table 3: Inhibitory activity (IC50) of 1-NA-PP1 against wild-type Protein Kinase D isoforms.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing 1-NA-PP1 as a chemical genetics tool.
In Vitro Kinase Assay
This protocol outlines a general method for assessing the inhibitory activity of 1-NA-PP1 against a purified wild-type or analog-sensitive kinase.
Materials:
-
Purified recombinant wild-type and analog-sensitive kinase
-
Kinase-specific substrate (peptide or protein)
-
1-NA-PP1 hydrochloride
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection via other methods)
-
96-well assay plates
-
Phosphorylation detection system (e.g., phosphocellulose paper and scintillation counter for radiolabeled assays, or phospho-specific antibodies for ELISA-based methods)
Procedure:
-
Prepare Kinase Reactions: In a 96-well plate, prepare the kinase reaction mixture containing the kinase assay buffer, the purified kinase (wild-type or as-kinase), and its specific substrate.
-
Inhibitor Addition: Add varying concentrations of 1-NA-PP1 to the appropriate wells. Include a DMSO vehicle control. Recommended starting concentrations for as-kinases are in the low nanomolar range, while for wild-type kinases, micromolar concentrations can be used to determine selectivity.
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km of the kinase for ATP to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Detect Phosphorylation:
-
Radiolabeled Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Quantify the incorporated radioactivity using a scintillation counter.
-
Non-Radiolabeled Assay (e.g., ELISA): Stop the reaction with an EDTA-containing buffer. Detect the phosphorylated substrate using a phospho-specific primary antibody followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each 1-NA-PP1 concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay
This protocol describes a general workflow for investigating the function of an analog-sensitive kinase in a cellular context using 1-NA-PP1.
Materials:
-
Mammalian cell line suitable for transfection
-
Expression vector encoding the analog-sensitive kinase of interest
-
Transfection reagent
-
Cell culture medium and supplements
-
1-NA-PP1 hydrochloride
-
Lysis buffer
-
Antibodies for western blotting (e.g., anti-phospho-substrate, anti-total substrate, anti-epitope tag)
Procedure:
-
Cell Culture and Transfection: Culture the chosen cell line to the appropriate confluency. Transfect the cells with the expression vector for the analog-sensitive kinase using a suitable transfection reagent. As a control, transfect a separate group of cells with a vector encoding the wild-type kinase.
-
Inhibitor Treatment: After allowing for protein expression (typically 24-48 hours post-transfection), treat the cells with 1-NA-PP1 at the desired concentration (e.g., 1-10 µM). Include a DMSO vehicle control for both wild-type and as-kinase expressing cells. The optimal incubation time will depend on the specific signaling pathway being investigated and should be determined empirically.
-
Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Downstream Analysis (Western Blotting):
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a known or putative substrate of the kinase.
-
Strip and re-probe the membrane with an antibody against the total substrate to normalize for protein loading.
-
An antibody against an epitope tag on the expressed kinase can be used to confirm equal expression levels of the wild-type and as-kinase.
-
-
Data Analysis: Quantify the band intensities to determine the effect of 1-NA-PP1 on substrate phosphorylation in cells expressing the as-kinase compared to the control groups.
In Vivo Administration in Mouse Models
This protocol provides a starting point for the in vivo application of 1-NA-PP1 in mouse models expressing an analog-sensitive kinase.
Materials:
-
Mice expressing the analog-sensitive kinase of interest
-
1-NA-PP1 hydrochloride
-
Vehicle for injection (e.g., a solution of 5% DMSO and 10% Tween-80 in saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Preparation of 1-NA-PP1 Solution: Prepare a stock solution of 1-NA-PP1 in DMSO. For administration, dilute the stock solution in the vehicle to the final desired concentration. A previously reported effective dose is 30 mg/kg.[3] The final injection volume should be appropriate for the size of the mouse (e.g., 10 µl/g body weight).
-
Administration: Administer the 1-NA-PP1 solution or vehicle control to the mice via intraperitoneal injection.
-
Pharmacokinetic and Pharmacodynamic Analysis:
-
Pharmacokinetics: At various time points after injection, collect blood and tissue samples (e.g., brain) to determine the concentration and half-life of 1-NA-PP1 using methods such as LC-MS/MS.
-
Pharmacodynamics: At the desired time point post-injection, sacrifice the animals and collect tissues of interest. Prepare tissue lysates and analyze the phosphorylation status of the kinase's target proteins by western blotting, as described in the cell-based assay protocol.
-
-
Toxicity Monitoring: Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or altered food and water intake.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways involving kinases targeted by 1-NA-PP1 and a typical experimental workflow for its use.
References
Methodological & Application
Application Notes and Protocols for 1-Naphthyl PP1 Hydrochloride in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthyl PP1 hydrochloride is a potent and selective, ATP-competitive inhibitor of Src family kinases and Protein Kinase D (PKD).[1][2][3][4][5] It is a valuable tool for studying the roles of these kinases in various cellular processes, including proliferation, survival, migration, and cell cycle regulation.[1][2][4] This pyrazolopyrimidine compound has demonstrated anti-proliferative effects in cancer cell lines, notably prostate cancer, by inducing G2/M cell cycle arrest.[1][2][6] These application notes provide detailed protocols for utilizing this compound in common cell culture assays to investigate its effects on cell viability, protein phosphorylation, and cell cycle progression.
Mechanism of Action
This compound exerts its biological effects by binding to the ATP-binding pocket of target kinases, thereby preventing the transfer of phosphate from ATP to their respective substrates. This inhibition disrupts the downstream signaling pathways controlled by these kinases. The primary targets are Src family kinases (e.g., v-Src, c-Fyn) and the PKD family (PKD1, PKD2, PKD3).[3][5]
Data Presentation
Inhibitory Activity of 1-Naphthyl PP1
| Target Kinase | IC50 Value | Reference |
| v-Src | 1.0 µM | [1][5] |
| c-Fyn | 0.6 µM | [1][5] |
| c-Abl | 0.6 µM | [5] |
| CDK2 | 18 µM | [1][5] |
| CAMKII | 22 µM | [1][5] |
| PKD1 | 154.6 nM | [3][5] |
| PKD2 | 133.4 nM | [3][5] |
| PKD3 | 109.4 nM | [3][5] |
Cellular Effects of 1-Naphthyl PP1 on Prostate Cancer Cells
| Cell Line | Assay | Concentration & Time | Observed Effect | Reference |
| PC3 | Cell Proliferation | 0-100 µM, 72 h | Inhibition of proliferation and survival | [3] |
| PC3 | Cell Cycle Analysis | 10 µM, 48 h | G2/M phase arrest | [3] |
| LNCaP | PKD1 Autophosphorylation | 0-70 µM, 45 min | Inhibition of PMA-induced p-Ser⁹¹⁶-PKD1 (IC50 = 22.5 µM) | [3] |
Signaling Pathways
// Nodes RTK [label="Growth Factor\nReceptor (RTK)", fillcolor="#F1F3F4"]; Integrin [label="Integrin", fillcolor="#F1F3F4"]; GPCR [label="GPCR", fillcolor="#F1F3F4"]; Src [label="Src", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#FBBC05"]; Ras [label="Ras/Raf/MEK/ERK\nPathway", fillcolor="#FBBC05"]; PI3K [label="PI3K/Akt\nPathway", fillcolor="#FBBC05"]; STAT3 [label="STAT3", fillcolor="#FBBC05"]; Proliferation [label="Cell Proliferation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Cell Migration", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Naphthyl_PP1 [label="1-Naphthyl PP1\nHydrochloride", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges RTK -> Src; Integrin -> Src; GPCR -> Src; Src -> FAK; Src -> Ras; Src -> PI3K; Src -> STAT3; FAK -> Migration; Ras -> Proliferation; PI3K -> Survival; STAT3 -> Proliferation; Naphthyl_PP1 -> Src [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } . Caption: Inhibition of the Src Signaling Pathway by this compound.
// Nodes GPCR_GF [label="GPCR / Growth Factor\nReceptor", fillcolor="#F1F3F4"]; PLC [label="PLC", fillcolor="#FBBC05"]; DAG [label="DAG", fillcolor="#FBBC05"]; PKC [label="PKC", fillcolor="#FBBC05"]; PKD [label="PKD", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nEffectors", fillcolor="#FBBC05"]; Proliferation [label="Cell Proliferation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Cell Migration", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Naphthyl_PP1 [label="1-Naphthyl PP1\nHydrochloride", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges GPCR_GF -> PLC; PLC -> DAG; DAG -> PKC; PKC -> PKD; PKD -> Downstream; Downstream -> Proliferation; Downstream -> Survival; Downstream -> Migration; Naphthyl_PP1 -> PKD [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } . Caption: Inhibition of the PKD Signaling Pathway by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 3.54 mg of the compound in 1 mL of sterile DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Experimental Workflow: Cell-Based Assays
// Nodes Start [label="Start: Seed Cells", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate (24h)\nAllow cells to attach"]; Treatment [label="Treat cells with\n1-Naphthyl PP1\n(or vehicle control)"]; Incubate2 [label="Incubate for\ndefined period\n(e.g., 24, 48, 72h)"]; Assay [label="Perform Assay", shape=diamond, fillcolor="#FBBC05"]; Viability [label="Cell Viability\n(MTT Assay)"]; Western [label="Western Blot\n(p-Src Analysis)"]; CellCycle [label="Cell Cycle Analysis\n(Flow Cytometry)"]; End [label="Data Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Incubate1; Incubate1 -> Treatment; Treatment -> Incubate2; Incubate2 -> Assay; Assay -> Viability; Assay -> Western; Assay -> CellCycle; Viability -> End; Western -> End; CellCycle -> End; } . Caption: General workflow for cell-based assays using this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the effect of this compound on the viability and proliferation of adherent cancer cells, such as the LNCaP prostate cancer cell line.
Materials:
-
LNCaP cells (or other suitable cell line)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Multi-well plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the LNCaP cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock. A suggested concentration range to test is 0.1, 1, 5, 10, 25, and 50 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Protocol 2: Western Blot Analysis of Src Phosphorylation
This protocol is for detecting changes in the phosphorylation of Src kinase at Tyr416, an indicator of its activation, in cells treated with this compound.
Materials:
-
LNCaP or PC3 cells
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Src (Tyr416) and Rabbit anti-total Src
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with 10 µM this compound or vehicle control (DMSO) for a specified time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and add Laemmli sample buffer. Boil for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total Src and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of prostate cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
PC3 cells (or other suitable cell line)
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed PC3 cells in 6-well plates and allow them to attach and reach approximately 60-70% confluency.
-
Treat the cells with 10 µM this compound or vehicle control (DMSO) for 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, including the floating cells in the medium.
-
Transfer the cell suspension to a falcon tube and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with 5 mL of cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
References
Application Notes and Protocols for In Vivo Studies of 1-Naphthyl PP1 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthyl PP1 hydrochloride is a potent and selective inhibitor of Src family kinases and Protein Kinase D (PKD). Its ability to target these key signaling molecules makes it a valuable tool for in vivo studies in mice across various research areas, including oncology, immunology, and neuroscience. These application notes provide a comprehensive protocol for the use of this compound in mice, covering dosage, administration, and methods for assessing target engagement.
This compound is a cell-permeable compound that acts as an ATP-competitive inhibitor. It has shown efficacy in preclinical models, and its hydrochloride salt form offers improved solubility and stability for in vivo applications.
Target Profile and Mechanism of Action
This compound primarily targets the following kinases:
-
Src Family Kinases (SFKs): This family of non-receptor tyrosine kinases, including Src, Fyn, and Lck, plays a crucial role in cell proliferation, differentiation, survival, and migration.
-
Protein Kinase D (PKD): A family of serine/threonine kinases involved in various cellular processes, including cell growth, survival, and vesicle trafficking.
By inhibiting these kinases, this compound can modulate downstream signaling pathways, making it a subject of interest for investigating the therapeutic potential of dual Src/PKD inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity (IC₅₀)
| Target Kinase | IC₅₀ (µM) |
| v-Src | 1.0 |
| c-Fyn | 0.6 |
| c-Abl | 0.6 |
| CDK2 | 18 |
| CAMKII | 22 |
Table 2: In Vivo Study Parameters
| Parameter | Recommendation |
| Animal Model | Wild-type or genetically modified mice (e.g., tumor xenograft models) |
| Dosage | 30 mg/kg (based on a study in AS-PKCε mice; dose-response studies are recommended for new models)[1] |
| Administration Route | Intraperitoneal (i.p.) injection |
| Vehicle Formulation | Option 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineOption 2: 10% DMSO, 90% Corn oil (for longer-term studies) |
| Dosing Frequency | Dependent on study design and pharmacokinetic profile (e.g., once daily) |
| Study Duration | Dependent on the experimental endpoint (e.g., 21-28 days for tumor growth studies) |
Experimental Protocols
1. Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a 100 µL injection volume for a 20g mouse at a dosage of 30 mg/kg.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount of this compound. For a 30 mg/kg dose in a 20g mouse, the required amount is 0.6 mg per mouse.
-
Prepare a stock solution in DMSO. Dissolve the calculated amount of this compound in DMSO to create a concentrated stock solution. For example, dissolve 6 mg of the compound in 100 µL of DMSO to get a 60 mg/mL stock.
-
Prepare the final injection solution. In a sterile microcentrifuge tube, add the components in the following order, vortexing after each addition:
-
10 µL of the 60 mg/mL this compound stock in DMSO.
-
40 µL of PEG300.
-
5 µL of Tween-80.
-
45 µL of sterile saline.
-
-
Ensure complete dissolution. Vortex the final solution thoroughly to ensure it is a clear, homogenous solution before administration.
-
Administer to the mouse. Inject 100 µL of the final formulation intraperitoneally.
2. In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Prepared this compound formulation
-
Vehicle control formulation (without the active compound)
Procedure:
-
Tumor cell implantation. Subcutaneously implant tumor cells into the flank of the mice. Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization. Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment initiation. Begin daily intraperitoneal injections of either the this compound formulation or the vehicle control.
-
Tumor measurement. Measure tumor volume with calipers every 2-3 days.
-
Body weight monitoring. Monitor the body weight of the mice as an indicator of general health and toxicity.
-
Study endpoint. At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and collect tumors and other relevant tissues for further analysis.
3. Assessment of Target Engagement
To confirm that this compound is inhibiting its intended targets in vivo, the following methods can be employed.
a) Western Blot Analysis of Phosphorylated Proteins:
-
Tissue collection. Collect tumor and/or other relevant tissues at the end of the study.
-
Protein extraction. Lyse the tissues to extract total protein.
-
Western blotting. Perform western blot analysis using antibodies specific for the phosphorylated forms of Src (e.g., p-Src Tyr416) and downstream targets such as FAK and Paxillin. For PKD, assess the phosphorylation status of its substrates.
-
Quantification. Quantify the band intensities to determine the extent of target inhibition in the treated group compared to the control group.
b) Immunohistochemistry (IHC):
-
Tissue processing. Fix the collected tissues in formalin and embed in paraffin.
-
IHC staining. Perform IHC using antibodies against markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3 or TUNEL staining).
-
Image analysis. Quantify the staining to assess the effect of the treatment on tumor cell proliferation and apoptosis.
Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: Experimental workflow for an in vivo efficacy study.
References
Application Notes: 1-Naphthyl PP1 Hydrochloride in Cancer Research
Introduction
1-Naphthyl PP1 (1-NA-PP1) hydrochloride is a potent and selective, cell-permeable inhibitor of Src family kinases and Protein Kinase D (PKD).[1][2] Structurally, it is a pyrazolopyrimidine-based compound, identified formally as 1-tert-butyl-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride.[1] Due to its ability to target key signaling molecules involved in cell growth, differentiation, survival, and invasion, 1-NA-PP1 has become a valuable chemical probe in cancer research, particularly for studying signaling pathways and validating potential therapeutic targets.[1][3]
Mechanism of Action
1-NA-PP1 hydrochloride exerts its biological effects by competing with ATP for the binding site in the catalytic domain of specific kinases.[4] The binding of 1-NA-PP1 to the active site prevents the phosphorylation and subsequent activation of its target kinases.[1] This inhibitory action disrupts downstream signaling cascades that are often hyperactivated in cancer, leading to reduced cell proliferation, cell cycle arrest, and decreased tumor cell invasion.[1][3] The primary targets are members of the Src family of tyrosine kinases (e.g., v-Src, c-Fyn) and the PKD family of serine/threonine kinases.[1][5]
Applications in Cancer Research
-
Inhibition of Cancer Cell Growth: 1-NA-PP1 has been shown to effectively inhibit the proliferation of various cancer cell lines.[1] For instance, in prostate cancer cells, it potently blocks cell proliferation by inducing a G2/M phase cell cycle arrest.[1][3][6]
-
Suppression of Tumor Invasion: The compound has demonstrated the ability to inhibit tumor cell invasion, a critical step in cancer metastasis.[1][3] Studies have shown that this anti-invasive activity is mediated through the inhibition of the PKD signaling pathway.[3]
-
Dissecting Kinase-Specific Signaling Pathways: 1-NA-PP1 is a key tool in chemical genetics. It shows significantly increased potency for engineered kinases that possess a "gatekeeper" mutation in their active site.[3][4] This "analog-sensitive" kinase technology allows researchers to selectively inhibit a single mutated kinase within a cell, thereby enabling precise dissection of its specific functions and signaling pathways.[3][7]
-
Prostate Cancer Research: A significant body of research on 1-NA-PP1 has focused on prostate cancer. In LNCaP prostate cancer cells, it specifically reduces PKD1 activity.[1] Its ability to arrest growth and inhibit invasion in these models highlights its potential for developing targeted therapies.[3]
Data Presentation
Table 1: Physicochemical Properties of 1-Naphthyl PP1 Hydrochloride
| Property | Value | Reference |
| Systematic Name | 1-tert-butyl-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride | [1] |
| CAS Number | 956025-47-1 | [1] |
| Molecular Formula | C₁₉H₂₀ClN₅ | [1] |
| Molecular Weight | 353.85 g/mol | [1] |
| Solubility | ≥73 mg/mL in DMSO (may require heating) | [1] |
| Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month | [1][8] |
Table 2: In Vitro Inhibitory Activity (IC₅₀) of 1-Naphthyl PP1
| Target Kinase | IC₅₀ Value | Reference |
| c-Fyn | 0.6 µM | [1][5][6][8][9][10][11] |
| c-Abl | 0.6 µM | [5][6][8][9][10][11] |
| v-Src | 1.0 µM | [1][5][6][8][9][10][11] |
| CDK2 | 18 µM | [1][5][6][8][9][11] |
| CAMK II | 22 µM | [1][5][6][8][9][11] |
| PKD1 | 154.6 nM | [2][5] |
| PKD2 | 133.4 nM | [2][5] |
| PKD3 | 109.4 nM | [2][5] |
Visualizations
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. labshake.com [labshake.com]
- 7. Sapphire North America [sapphire-usa.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. 1-Naphthyl PP1 | Src | TargetMol [targetmol.com]
- 11. adooq.com [adooq.com]
Application Notes and Protocols: Preparation of 1-Naphthyl PP1 Hydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of 1-Naphthyl PP1 hydrochloride. 1-Naphthyl PP1 is a selective, cell-permeable inhibitor of Src family kinases and Protein Kinase D (PKD), making it a valuable tool in signal transduction research and cancer drug development.[1][2]
Chemical and Physical Properties
This compound is the salt form of 1-Naphthyl PP1, which enhances its stability and solubility in polar solvents like DMSO.[3] The hydrochloride salt is formed by the protonation of the amino group at the 4-position of the pyrazolopyrimidine core.[3]
| Property | Value | Reference |
| Synonyms | 1-NA-PP 1 hydrochloride | [4] |
| Molecular Formula | C₁₉H₂₀ClN₅ | [3][5] |
| Molecular Weight | 353.85 g/mol | [3][5] |
| CAS Number | 956025-47-1 | [3] |
| Appearance | Crystalline solid | [6] |
| Solubility (in DMSO) | ≥9 mg/mL (≥25 mM) | [3][7] |
| Purity | ≥98% | [8] |
Mechanism of Action and Biological Activity
This compound is a potent ATP-competitive inhibitor that targets the active site of specific protein kinases, thereby preventing their phosphorylation and subsequent activation of downstream signaling pathways.[3] It is particularly noted for its high selectivity for Src family kinases and has been instrumental in studying cellular processes regulated by these enzymes, such as cell proliferation, survival, and differentiation.[3] It also potently inhibits all isoforms of Protein Kinase D (PKD).[7]
| Target Kinase | IC₅₀ Value | Reference |
| c-Fyn | 0.6 µM | [4][9] |
| c-Abl | 0.6 µM | [4][9] |
| v-Src | 1.0 µM | [4][9] |
| CDK2 | 18 µM | [4][9] |
| CAMK II | 22 µM | [4][9] |
| PKD1 | 154.6 nM | [7] |
| PKD2 | 133.4 nM | [7] |
| PKD3 | 109.4 nM | [7] |
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
3.1. Materials
-
This compound powder (CAS: 956025-47-1)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
3.2. Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
3.3. Calculation for 10 mM Stock Solution
To prepare a desired volume of a 10 mM stock solution, use the following formula, derived from the relationship: Mass = Concentration × Volume × Molecular Weight.
Mass (mg) = 10 mmol/L × Volume (L) × 353.85 g/mol
-
To prepare 1 mL (0.001 L): Mass = 10 × 0.001 × 353.85 = 3.54 mg
-
To prepare 5 mL (0.005 L): Mass = 10 × 0.005 × 353.85 = 17.7 mg
3.4. Step-by-Step Procedure
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, carefully weigh the calculated amount of the powder (e.g., 3.54 mg for a 1 mL stock).
-
Solubilization: Add the weighed powder to a sterile microcentrifuge tube or cryovial. Add the corresponding volume of anhydrous DMSO (e.g., 1 mL for 3.54 mg) to the tube.
-
Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the compound. For complete dissolution, brief sonication or gentle warming to 37°C may be necessary.[3] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.[1][4]
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
Storage and Stability
Proper storage is critical to maintain the activity of the this compound stock solution.
| Storage Condition | Shelf Life | Reference |
| -20°C | 1 month | [3][4] |
| -80°C | 6 months | [3][4] |
Important: Always use fresh DMSO, as absorbed moisture can reduce the solubility of the compound.[7] Before use, thaw an aliquot at room temperature and ensure the solution is clear and free of precipitate.
Visualized Data and Workflows
Inhibitory Action on Src Signaling Pathway
The following diagram illustrates how this compound intervenes in a simplified Src kinase signaling cascade. By blocking the ATP-binding site of Src, it prevents the phosphorylation of downstream substrates, thereby inhibiting signal propagation.
Caption: Inhibition of the Src signaling pathway by this compound.
Experimental Workflow for Stock Solution Preparation
This workflow provides a visual guide to the protocol outlined in Section 3.
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-Naphthyl PP1 | Src kinase inhibitor | Hello Bio [hellobio.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocompare.com [biocompare.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. 1-Naphthyl PP1 (3063) by Tocris, Part of Bio-Techne [bio-techne.com]
- 9. selleckchem.com [selleckchem.com]
- 10. 1-Naphthyl PP1 | Src | TargetMol [targetmol.com]
Application Notes and Protocols for Cell-Permeable 1-Naphthyl PP1 Hydrochloride in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthyl PP1 (1-NA-PP1) hydrochloride is a cell-permeable and reversible inhibitor of Src family tyrosine kinases.[1][2] Its utility is significantly enhanced in the field of chemical genetics, where it selectively inhibits engineered kinases, known as analog-sensitive (as) kinases.[1][3][4] This approach, often termed the "bump-and-hole" strategy, allows for the highly specific and temporal control of kinase activity within living cells, making 1-NA-PP1 an invaluable tool for live-cell imaging studies aimed at dissecting complex signaling pathways.[4][5]
These application notes provide a comprehensive overview of 1-NA-PP1, including its mechanism of action, key quantitative data, and detailed protocols for its application in live-cell imaging experiments.
Mechanism of Action: The "Bump-and-Hole" Approach
The specificity of 1-NA-PP1 in chemical genetics stems from a steric complementation strategy.[4] Most wild-type kinases possess a bulky "gatekeeper" residue in their ATP-binding pocket, which prevents bulky ATP analogs like 1-NA-PP1 from binding.[4] By mutating this gatekeeper residue to a smaller amino acid, such as glycine or alanine, a "hole" is created in the ATP-binding pocket of the kinase.[4] This engineered analog-sensitive (as) kinase can now accommodate the "bump" of the naphthyl group of 1-NA-PP1, leading to potent and specific inhibition.[4] This allows researchers to study the function of a single kinase within a cell with high precision.[1][5]
Quantitative Data: Inhibitory Potency of 1-NA-PP1
The inhibitory concentration (IC50) of 1-NA-PP1 varies significantly between wild-type and their analog-sensitive counterparts. This differential sensitivity is fundamental to its utility in chemical genetics.
| Kinase Target | IC50 (nM) | Cell-Based Assay Information |
| Analog-Sensitive (as) Kinases | ||
| v-Src-as1 | 1.5[1][3] | - |
| c-Fyn-as1 | 1.5[1][3] | - |
| c-Abl-as2 | 7.0[1][3] | - |
| Cdk2-as1 | 15[1][3] | - |
| Wild-Type Kinases | ||
| v-Src | 1,000[3][6][7] | - |
| c-Fyn | 600[6][7][8] | - |
| c-Abl | 600[6][7][8] | - |
| CDK2 | 18,000[6][7][8] | - |
| CAMK II | 22,000[6][7][8] | - |
| PKD1 | 154.6[6][8] | IC50 of 22.5 µM for inhibition of autophosphorylation in LNCaP cells.[6] |
| PKD2 | 133.4[6][8] | - |
| PKD3 | 109.4[6][8] | - |
Experimental Protocols
Protocol 1: Preparation of 1-NA-PP1 Stock Solution
-
Reconstitution: 1-NA-PP1 hydrochloride is soluble in DMSO.[9] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in high-quality, anhydrous DMSO. For example, for a 10 mM stock solution of 1-NA-PP1 hydrochloride (MW: 353.85 g/mol ), dissolve 3.54 mg in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
Protocol 2: Live-Cell Imaging of Kinase Inhibition
This protocol provides a general framework for imaging the effects of 1-NA-PP1 on a cellular process regulated by an analog-sensitive kinase.
Materials:
-
Cells expressing the analog-sensitive kinase of interest and a fluorescent reporter for the downstream signaling event.
-
Glass-bottom imaging dishes or chamber slides.
-
Live-cell imaging medium (e.g., phenol red-free DMEM with 10% FBS and HEPES).
-
1-NA-PP1 hydrochloride stock solution (10 mM in DMSO).
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).
Procedure:
-
Cell Seeding: Seed the cells on glass-bottom dishes at an appropriate density to allow for imaging of individual cells or small colonies. Allow cells to adhere and grow for 24-48 hours.
-
Experimental Setup:
-
On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging medium.
-
Place the imaging dish on the microscope stage and allow the temperature and CO2 levels to equilibrate.
-
-
Baseline Imaging:
-
Identify a field of view with healthy, fluorescently labeled cells.
-
Acquire baseline images (time-lapse) of the cellular process of interest before adding the inhibitor. This will serve as the control for each cell.
-
-
Inhibitor Addition:
-
Prepare a working solution of 1-NA-PP1 in live-cell imaging medium. The final concentration will need to be optimized, but a starting range of 1-10 µM is recommended for analog-sensitive kinases.
-
Carefully add the 1-NA-PP1 working solution to the imaging dish. A vehicle control (DMSO) should be run in a parallel experiment.
-
-
Post-Inhibition Imaging:
-
Immediately resume time-lapse imaging to capture the dynamic response to kinase inhibition.
-
The duration of imaging will depend on the specific cellular process being studied.
-
-
Data Analysis:
-
Quantify the changes in the fluorescent reporter over time (e.g., changes in localization, intensity, or morphology).
-
Compare the effects of 1-NA-PP1 treatment to the baseline and vehicle control.
-
Considerations for Live-Cell Imaging
-
Phototoxicity: Minimize light exposure to prevent cell damage. Use the lowest possible laser power and exposure times that provide a sufficient signal-to-noise ratio.
-
Controls: Always include a vehicle control (DMSO) to account for any effects of the solvent. For chemical genetics experiments, a crucial control is to treat cells expressing the wild-type kinase with 1-NA-PP1 to demonstrate the specificity of the inhibitor for the analog-sensitive version.
-
Concentration Optimization: The optimal concentration of 1-NA-PP1 may vary depending on the specific analog-sensitive kinase, cell type, and the biological process being investigated. It is recommended to perform a dose-response curve to determine the most effective and specific concentration.
Conclusion
1-Naphthyl PP1 hydrochloride is a powerful tool for the study of kinase signaling in living cells, particularly when combined with analog-sensitive kinase technology. Its cell permeability and the ability to rapidly and reversibly inhibit specific kinases provide an exceptional level of control for live-cell imaging experiments. By following the protocols and considering the key aspects outlined in these application notes, researchers can effectively utilize 1-NA-PP1 to gain deeper insights into the dynamic regulation of cellular processes by protein kinases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sapphire North America [sapphire-usa.com]
- 3. 1--NA--PP1, 1MG | Labscoop [labscoop.com]
- 4. Engineering and functional analysis of mitotic kinases through chemical genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoproteomics Meets Chemical Genetics: Approaches for Global Mapping and Deciphering the Phosphoproteome | MDPI [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for 1-Naphthyl PP1 Hydrochloride in the Inhibition of Engineered Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthyl PP1 (1-NA-PP1) hydrochloride is a potent, cell-permeable, and reversible inhibitor of Src-family tyrosine kinases. It is a cornerstone of chemical genetics, a powerful approach that combines the specificity of genetics with the temporal control of small molecules. This technique relies on engineering a "gatekeeper" residue within the ATP-binding pocket of a kinase of interest. This mutation creates a sensitized kinase that is susceptible to inhibition by bulky ATP analogs like 1-NA-PP1, while the wild-type counterpart and other cellular kinases remain largely unaffected. This allows for the highly specific inhibition of a single kinase within a complex biological system, enabling the precise dissection of its role in cellular signaling pathways.
Mechanism of Action
The specificity of the 1-NA-PP1 system stems from a "bump-and-hole" strategy. Most kinases possess a bulky "gatekeeper" residue in their ATP-binding pocket that sterically hinders the binding of large inhibitors. By mutating this residue to a smaller one, such as glycine or alanine, a "hole" is created. The bulky naphthyl group of 1-NA-PP1 acts as the "bump" that fits snugly into this engineered pocket, leading to potent and selective inhibition. This approach provides a significant advantage over traditional kinase inhibitors, which often suffer from off-target effects due to the high degree of conservation in the ATP-binding sites across the kinome.
Data Presentation
The following tables summarize the inhibitory activity of 1-NA-PP1 against various wild-type and engineered analog-sensitive (as) kinases, presented as IC50 values.
Table 1: Inhibitory Activity of 1-NA-PP1 against Engineered Analog-Sensitive (as) Kinases
| Engineered Kinase | Mutation | IC50 (nM) |
| v-Src-as1 | I338G | 1.5 |
| c-Fyn-as1 | T339G | 1.5 |
| c-Abl-as2 | T315A | 7.0 |
| Cdk2-as1 | F80G | 15 |
Table 2: Inhibitory Activity of 1-NA-PP1 against Wild-Type (WT) Kinases
| Wild-Type Kinase | IC50 (µM) |
| v-Src | 1.0 |
| c-Fyn | 0.6 |
| c-Abl | 0.6 |
| CDK2 | 18 |
| CAMK II | 22 |
Experimental Protocols
Herein, we provide detailed protocols for key experiments utilizing 1-NA-PP1 to investigate the function of an engineered kinase.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the IC50 of 1-NA-PP1 against a purified engineered kinase using a radioactive ATP assay.
Materials:
-
Purified recombinant engineered kinase
-
Specific peptide or protein substrate for the kinase
-
1-Naphthyl PP1 hydrochloride
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter and vials
Procedure:
-
Prepare a serial dilution of 1-NA-PP1 in kinase reaction buffer.
-
In a microcentrifuge tube, combine the kinase reaction buffer, the purified engineered kinase, and the specific substrate.
-
Add the serially diluted 1-NA-PP1 or vehicle control (e.g., DMSO) to the kinase reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km of the kinase for ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone and let the paper air dry.
-
Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the 1-NA-PP1 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Assay for Kinase Inhibition
This protocol outlines a general procedure for treating cells expressing an analog-sensitive kinase with 1-NA-PP1 to study its effect on downstream signaling.
Materials:
-
Cells expressing the analog-sensitive kinase of interest
-
Complete cell culture medium
-
Serum-free medium
-
Growth factor or stimulus specific to the signaling pathway being investigated
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
Procedure:
-
Seed the cells in appropriate culture plates and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
To reduce basal signaling, serum-starve the cells by replacing the complete medium with serum-free medium for a suitable period (e.g., 16-24 hours).[1][2][3]
-
Pre-treat the cells with various concentrations of 1-NA-PP1 or vehicle control by adding the diluted inhibitor to the serum-free medium. Incubate for 1-2 hours.
-
Stimulate the signaling pathway of interest by adding the appropriate growth factor or stimulus to the medium. The stimulation time will depend on the specific pathway and the downstream events being monitored.
-
After stimulation, aspirate the medium and wash the cells once with ice-cold PBS.[4]
-
Lyse the cells by adding ice-cold lysis buffer directly to the plate.[4]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[4]
-
Collect the supernatant, which contains the soluble proteins, for downstream analysis such as Western blotting.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol describes how to analyze the phosphorylation status of downstream targets of the engineered kinase following treatment with 1-NA-PP1.
Materials:
-
Cell lysates from Protocol 2
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein for the target of interest and loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare the samples for SDS-PAGE by adding sample loading buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate or a housekeeping protein like GAPDH or β-actin.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of 1-NA-PP1 in inhibiting engineered kinases.
Caption: Workflow of the chemical genetics approach using 1-NA-PP1.
Caption: Inhibition of an engineered Raf kinase in the MAPK pathway by 1-NA-PP1.
References
Application Notes and Protocols: 1-Naphthyl PP1 Hydrochloride in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthyl PP1 hydrochloride (1-NPP1) is a potent and selective inhibitor of Src family kinases and Protein Kinase D (PKD).[1][2] It serves as a valuable chemical probe for elucidating the roles of these kinases in various cellular processes, including cell proliferation, survival, and motility. In the context of prostate cancer, 1-NPP1 has demonstrated significant anti-proliferative effects, primarily through the induction of G2/M cell cycle arrest.[3][4] These application notes provide a comprehensive overview of the use of 1-NPP1 in prostate cancer cell lines, including its inhibitory activity, effects on cellular phenotypes, and detailed experimental protocols.
Data Presentation
Inhibitory Activity of this compound
The inhibitory potency of 1-NPP1 has been characterized against a panel of kinases, highlighting its selectivity for Src family kinases and PKD isoforms.
| Target Kinase | IC50 | Reference |
| v-Src | 1.0 µM | [1][5] |
| c-Fyn | 0.6 µM | [1][5] |
| c-Abl | 0.6 µM | [1][5] |
| CDK2 | 18 µM | [1][5] |
| CAMK II | 22 µM | [1][5] |
| PKD1 | 154.6 nM | [2] |
| PKD2 | 133.4 nM | [2] |
| PKD3 | 109.4 nM | [2] |
Cellular Activity of this compound in Prostate Cancer Cell Lines
1-NPP1 exerts significant anti-proliferative and cell cycle inhibitory effects on various prostate cancer cell lines.
| Cell Line | Assay | Effect | Concentration & Time | Reference |
| PC3 | Cell Proliferation | Inhibition of proliferation and survival | 0-100 µM, 72 h | [2] |
| PC3 | Cell Cycle Analysis | G2/M arrest | 10 µM, 48 h | [2] |
| LNCaP | PKD1 Autophosphorylation | Inhibition of PMA-induced p-Ser⁹¹⁶-PKD1 | IC50 = 22.5 µM, 45 min | [2] |
Signaling Pathway
Caption: Signaling pathway of 1-NPP1 in prostate cancer cells.
Experimental Workflow
Caption: General experimental workflow for studying 1-NPP1 effects.
Experimental Protocols
Cell Culture
Prostate cancer cell lines (e.g., PC3, LNCaP, DU145) should be cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability (MTT) Assay
This protocol is designed to assess the effect of 1-NPP1 on the viability and proliferation of prostate cancer cells.
Materials:
-
Prostate cancer cells (PC3, LNCaP, DU145)
-
96-well plates
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of 1-NPP1 in complete growth medium. It is recommended to test a range of concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest 1-NPP1 treatment.
-
Remove the medium from the wells and add 100 µL of the prepared 1-NPP1 dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50/IC50 values.
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of prostate cancer cells following treatment with 1-NPP1.
Materials:
-
Prostate cancer cells
-
6-well plates
-
Complete growth medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of 1-NPP1 (e.g., 10 µM for PC3 cells) or vehicle control for the specified duration (e.g., 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C overnight.
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples by flow cytometry. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for the detection of changes in the expression and phosphorylation of proteins in the Src and PKD signaling pathways.
Materials:
-
Prostate cancer cells
-
6-well or 10 cm plates
-
Complete growth medium
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Src (Tyr416), anti-Src, anti-p-PKD (Ser916), anti-PKD, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
Protocol:
-
Seed cells and treat with 1-NPP1 as described for other assays.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound is a valuable tool for investigating the roles of Src family kinases and PKD in prostate cancer. Its ability to induce G2/M cell cycle arrest and inhibit proliferation makes it an important compound for basic research and a potential starting point for the development of novel anti-cancer therapeutics. The protocols provided herein offer a framework for researchers to explore the effects of 1-NPP1 in various prostate cancer cell line models.
References
- 1. mdpi.com [mdpi.com]
- 2. Linalool inhibits 22Rv1 prostate cancer cell proliferation and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. jdc.jefferson.edu [jdc.jefferson.edu]
- 5. Novel protein kinase D inhibitors cause potent arrest in prostate cancer cell growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting 1-Naphthyl PP1 hydrochloride insolubility in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Naphthyl PP1 hydrochloride. Our aim is to help you overcome challenges with insolubility in media and ensure the success of your experiments.
Troubleshooting Guide: Insolubility of this compound in Aqueous Media
Researchers often encounter difficulties in dissolving this compound in cell culture media, which can lead to inconsistent experimental results. This guide provides a systematic approach to addressing this issue.
Problem: Precipitate forms when this compound stock solution is diluted in cell culture media.
This is the most common issue, arising from the low aqueous solubility of the compound, even in its hydrochloride salt form.
Root Cause Analysis and Solutions
-
Improper Stock Solution Preparation:
-
Issue: The initial stock solution is not fully dissolved or is prepared at a concentration that is too high.
-
Solution: Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound.[1][2][3] Use fresh, anhydrous DMSO to avoid moisture that can reduce solubility.[3] Sonication or gentle warming (to 37°C) can aid in complete dissolution.[1]
-
-
Precipitation Upon Dilution:
-
Issue: The compound crashes out of solution when the DMSO stock is added to the aqueous cell culture medium.
-
Solution: Employ a serial dilution strategy. Instead of directly adding the highly concentrated DMSO stock to your media, perform an intermediate dilution in your cell culture medium or a buffer. A crucial tip is to add the DMSO stock to the aqueous solution while vortexing to ensure rapid and even dispersion, which can prevent localized high concentrations that lead to precipitation.
-
-
Final DMSO Concentration Too High or Too Low:
-
Issue: The final concentration of DMSO in the cell culture can affect both cell health and compound solubility. While a higher DMSO concentration can help maintain solubility, it can also be toxic to cells.
-
Solution: Aim for a final DMSO concentration of 0.1% or lower in your cell culture experiments. Most cell lines can tolerate this concentration without significant cytotoxic effects. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
-
-
Influence of Media Components:
-
Issue: The pH of the media and the presence of proteins (like those in fetal bovine serum) can impact the solubility of this compound.[4][5][6]
-
Solution: Pre-warm the cell culture media to 37°C before adding the inhibitor. If precipitation is still an issue, consider a final filtration step of the prepared media containing the inhibitor using a 0.22 µm sterile filter to remove any undissolved particles before adding it to your cells.
-
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 353.85 g/mol ), weigh out 3.54 mg.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes or warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol for Preparing a Working Solution in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required by your experiment)
-
Sterile tubes
-
Vortex mixer
-
-
Procedure:
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the 10 mM stock solution required.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the tube of media, add the calculated volume of the 10 mM DMSO stock solution dropwise. This ensures rapid mixing and minimizes precipitation.
-
Continue to vortex for a few seconds after adding the stock solution.
-
Visually inspect the final working solution for any signs of precipitation. If a slight precipitate is observed, you can try to sterile filter the solution.
-
Use the freshly prepared working solution immediately for your cell-based assays.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | ≥73 | ≥206.30 | [1] |
| DMSO | 71 | 200.64 | [2][3] |
| DMSO | 100 | 282.61 | [7] |
| DMSO | 12.5 | 39.38 | [1] |
| Water | Insoluble (<0.1 mg/mL) | - | [3][7] |
| Ethanol | 71 | - | [3] |
Note: The reported solubility in DMSO varies between suppliers. It is recommended to start with a lower concentration and test the solubility of your specific batch of the compound.
Frequently Asked Questions (FAQs)
Q1: My this compound is still precipitating in the media even after following the recommended protocol. What else can I do?
A1: If you are still observing precipitation, consider the following:
-
Lower the final concentration: Your desired working concentration may be above the solubility limit in your specific cell culture medium. Try a lower final concentration.
-
Increase the final DMSO concentration slightly: If your cells can tolerate it, you can try increasing the final DMSO concentration to 0.2% or 0.5%. However, you must validate the tolerance of your specific cell line to this higher concentration.
-
Prepare the working solution immediately before use: Do not store the diluted working solution, as precipitation can occur over time.
Q2: Can I dissolve this compound directly in water or PBS?
A2: No, this compound is poorly soluble in aqueous solutions like water or PBS.[3][7] Attempting to dissolve it directly in these solvents will result in an incomplete solution and inaccurate concentrations.
Q3: Does the hydrochloride salt form guarantee its solubility in aqueous solutions?
A3: While the hydrochloride salt is generally more water-soluble than the free base, it does not guarantee high solubility in aqueous media, especially for complex organic molecules.[8] The intrinsic properties of the molecule still play a dominant role in its solubility.
Q4: How should I store the powdered this compound?
A4: The powdered compound should be stored at -20°C, protected from light and moisture.
Q5: What is the mechanism of action of this compound?
A5: 1-Naphthyl PP1 is a selective inhibitor of Src family kinases, including v-Src and c-Fyn, as well as the tyrosine kinase c-Abl.[1] It functions by competing with ATP for the binding site on these kinases, thereby inhibiting their activity.
Mandatory Visualization
Src Signaling Pathway
The following diagram illustrates a simplified representation of the Src signaling pathway, which is a key target of this compound. Src is a non-receptor tyrosine kinase that plays a crucial role in regulating various cellular processes such as proliferation, differentiation, survival, and migration.
Caption: Simplified Src signaling pathway.
Experimental Workflow: Preparing a Working Solution
This workflow diagram outlines the key steps for successfully preparing a working solution of this compound for cell culture experiments.
Caption: Workflow for preparing 1-Naphthyl PP1 HCl.
Troubleshooting Logic for Insolubility
This diagram provides a logical flow for troubleshooting insolubility issues with this compound.
Caption: Troubleshooting insolubility of 1-Naphthyl PP1 HCl.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Benchchem [benchchem.com]
Technical Support Center: Optimizing 1-Naphthyl PP1 Hydrochloride for Kinase Inhibition
Welcome to the technical support center for the use of 1-Naphthyl PP1 hydrochloride (1-NA-PP1), a selective kinase inhibitor. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective, ATP-competitive inhibitor of Src family kinases.[1][2][3][4] It also demonstrates inhibitory activity against other kinases such as c-Abl, CDK2, CAMK II, and is a potent pan-PKD inhibitor.[1][5] The compound is particularly effective against engineered, analog-sensitive (AS) kinases, which contain a mutated gatekeeper residue, making them highly susceptible to inhibition by 1-NA-PP1 while the wild-type kinases remain largely unaffected.[6][7][8]
Q2: What is the recommended starting concentration for my experiments?
The optimal concentration of 1-Naphthyl PP1 is highly dependent on the specific kinase being targeted (wild-type vs. analog-sensitive) and the cell type used. For analog-sensitive kinases, concentrations in the low nanomolar range (e.g., 1-100 nM) are often effective.[7][8] For wild-type Src family kinases, a starting concentration in the range of 0.5-10 µM is a reasonable starting point for cell-based assays.[1][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
-
Solubility: this compound is soluble in DMSO.[3][5][9] For example, it is soluble in DMSO at concentrations of 71 mg/mL (200.64 mM) and in ethanol at the same concentration, but it is insoluble in water.[3]
-
Stock Solutions: Prepare a high-concentration stock solution in fresh, anhydrous DMSO. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.[2]
-
Storage: Store the powder at -20°C for up to 3 years.[3] Store stock solutions at -80°C for up to one year or at -20°C for up to one month.[2][3][9]
Q4: What are the known off-target effects of 1-Naphthyl PP1?
While 1-Naphthyl PP1 is selective, it can inhibit other kinases, especially at higher concentrations. Known off-target kinases include CDK2 and CAMK II, with IC50 values in the micromolar range (18 µM and 22 µM, respectively).[1][2][3][4] It is important to consider these potential off-target effects when interpreting experimental results.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition observed | Suboptimal inhibitor concentration: The concentration may be too low to effectively inhibit the target kinase. | Perform a dose-response curve to determine the IC50 value for your specific kinase and experimental conditions. Start with a broad range of concentrations (e.g., 10 nM to 50 µM). |
| Incorrect compound handling: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions from powder and store them properly in aliquots at -80°C.[2] | |
| Cell permeability issues: The compound may not be efficiently entering the cells in your specific cell line. | Increase the incubation time or use a different cell line. Consider using a positive control inhibitor known to be cell-permeable. | |
| High cell toxicity or unexpected phenotypes | Inhibitor concentration is too high: High concentrations can lead to off-target effects and cellular toxicity. | Lower the concentration of 1-Naphthyl PP1. Refer to your dose-response curve to use the lowest effective concentration. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.1%) and include a vehicle-only control in your experiments. | |
| Inconsistent results between experiments | Variability in experimental conditions: Inconsistent cell density, incubation times, or reagent preparation can lead to variable results. | Standardize all experimental parameters, including cell seeding density, treatment duration, and reagent preparation methods. |
| Compound precipitation: The inhibitor may be precipitating out of the solution at the working concentration. | Visually inspect the media for any signs of precipitation. If observed, prepare a fresh dilution from the stock solution. Ensure the final solvent concentration is compatible with your aqueous buffer. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of 1-Naphthyl PP1 against various kinases.
| Kinase Target | IC50 Value | Reference(s) |
| v-Src | 1.0 µM | [1][2][3] |
| c-Fyn | 0.6 µM | [1][2][3] |
| c-Abl | 0.6 µM | [1][2][3] |
| CDK2 | 18 µM | [1][2][3] |
| CAMK II | 22 µM | [1][2][3] |
| PKD1 | 154.6 nM | [1][5] |
| PKD2 | 133.4 nM | [1][5] |
| PKD3 | 109.4 nM | [1][5] |
| I338G v-Src (analog-sensitive) | 1.5 nM | [6][8] |
| Wild-type v-Src | 1000 nM (1 µM) | [6][8] |
Experimental Protocols
Protocol 1: Determination of IC50 for 1-Naphthyl PP1 in a Cell-Based Assay
This protocol outlines a general method for determining the IC50 value of 1-Naphthyl PP1 for a target kinase in a cell-based assay using a phosphospecific antibody to detect kinase activity.
Materials:
-
Cells expressing the kinase of interest
-
This compound
-
Anhydrous DMSO
-
Cell culture medium
-
Phospho-specific antibody for the target kinase or a downstream substrate
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Lysis buffer
-
Protein assay reagent (e.g., BCA)
-
Western blot or ELISA reagents
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a 10 mM stock solution of 1-Naphthyl PP1 in anhydrous DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of 1-Naphthyl PP1 or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 1-24 hours), depending on the signaling pathway and the time required to observe changes in phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Detection of Phosphorylation:
-
Western Blot: Normalize protein concentrations for all samples, separate proteins by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific primary antibody, followed by the appropriate secondary antibody.
-
ELISA: Use a sandwich ELISA kit with a capture antibody and a detection antibody (the phospho-specific one) to quantify the level of the phosphorylated target protein.
-
-
Data Analysis: Quantify the signal for the phosphorylated protein in each sample. Normalize the data to the vehicle control (representing 100% activity). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for determining the IC50 of 1-Naphthyl PP1.
Caption: Troubleshooting logic for 1-Naphthyl PP1 experiments.
Caption: Simplified signaling pathways inhibited by 1-Naphthyl PP1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. selleckchem.com [selleckchem.com]
- 6. 1-Naphthyl PP1 | Src Kinases | Tocris Bioscience [tocris.com]
- 7. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. 1-Naphthyl PP1 | Src kinase inhibitor | Hello Bio [hellobio.com]
minimizing cytotoxicity of 1-Naphthyl PP1 hydrochloride in cell culture
Welcome to the technical support center for 1-Naphthyl PP1 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell culture experiments while minimizing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, ATP-competitive kinase inhibitor. Its primary targets are the Src family of tyrosine kinases, but it also inhibits other kinases such as c-Abl, CDK2, CAMKII, and Protein Kinase D (PKD).[1][2][3] By binding to the ATP pocket of these kinases, it prevents the transfer of phosphate groups to their downstream substrates, thereby disrupting the signaling pathways they regulate. This can lead to the inhibition of cell proliferation, migration, and survival in cancer cells.[4][5]
Q2: I am observing high levels of cell death in my experiments. What are the common causes of this compound-induced cytotoxicity?
High cytotoxicity can stem from several factors:
-
High Concentration: The most common cause is using a concentration of the inhibitor that is toxic to the specific cell line being used.
-
Solvent Toxicity: The recommended solvent is DMSO, which can be toxic to cells at higher concentrations. It is crucial to keep the final DMSO concentration in the cell culture medium as low as possible (typically below 0.5%).
-
Off-Target Effects: At higher concentrations, this compound can inhibit kinases other than its primary targets, leading to unintended and toxic side effects.[6]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors. A concentration that is effective in one cell line may be cytotoxic in another.
-
Prolonged Exposure: Continuous exposure to the inhibitor over long periods can lead to cumulative toxicity.
Q3: How should I prepare and store this compound to maintain its stability and minimize degradation?
For optimal stability, this compound should be handled and stored correctly:
-
Stock Solution: Prepare a high-concentration stock solution in anhydrous DMSO.[2]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in cell culture.
| Problem | Possible Cause | Suggested Solution |
| High Cell Death/Low Viability | Concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM) and assess cell viability using an MTT or similar assay. |
| Final DMSO concentration in the culture medium is too high. | Ensure the final DMSO concentration is below 0.5%. Prepare higher concentration stock solutions of the inhibitor to minimize the volume of DMSO added to the culture. Always include a vehicle control (medium with the same concentration of DMSO without the inhibitor) in your experiments. | |
| Cell line is particularly sensitive to the inhibitor. | Use a lower concentration range and/or a shorter exposure time. Consider using a less sensitive cell line if appropriate for your research question. | |
| Inconsistent or Non-Reproducible Results | Instability of the compound due to improper storage. | Aliquot the stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
| Variability in cell seeding density. | Ensure consistent cell seeding density across all wells and experiments, as this can influence the apparent cytotoxicity of a compound. | |
| Inaccurate pipetting of the inhibitor. | Use calibrated pipettes and ensure thorough mixing when preparing dilutions and adding the inhibitor to the cell culture. | |
| No Observable Effect of the Inhibitor | Concentration of this compound is too low. | Refer to published literature for effective concentrations in similar cell lines. If no data is available, perform a dose-response experiment to determine the effective concentration range. |
| The target kinase is not crucial for the survival or proliferation of your cell line. | Confirm the expression and activity of the target kinases (e.g., Src family kinases) in your cell line using techniques like Western blotting or kinase activity assays. | |
| The inhibitor has degraded. | Use a fresh aliquot of the inhibitor and ensure proper storage conditions have been maintained. |
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations (IC50) of this compound against various kinases and its effects on different cell lines.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | IC50 |
| c-Fyn | 0.6 µM |
| c-Abl | 0.6 µM |
| v-Src | 1.0 µM |
| CDK2 | 18 µM |
| CAMK II | 22 µM |
| PKD1 | 154.6 nM |
| PKD2 | 133.4 nM |
| PKD3 | 109.4 nM |
| Data compiled from multiple sources.[1][2] |
Table 2: Effects on Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration Range | Reference |
| PC3 | Prostate Cancer | Inhibits proliferation, induces G2/M arrest | 0-100 µM (72h) | [1] |
| LNCaP | Prostate Cancer | Inhibits autophosphorylation of PKD1 | 0-70 µM (45 min) | [1] |
| Panc-1 | Pancreatic Cancer | Blocks TGF-β1-induced cell migration and invasion | Not specified | [4] |
| Colo 357 | Pancreatic Cancer | Blocks TGF-β1-induced cell migration and invasion | Not specified | [4] |
| Tu459 | NSCLC | Blocks TGF-β1-induced cell migration and invasion | Not specified | [4] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the concentration range of this compound that effectively inhibits the target without causing excessive cytotoxicity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1, 0.5, 1, 5, 10, 25, and 50 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the inhibitor concentration to determine the IC50 value for cytotoxicity.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Src family kinase inhibitors PP2 and PP1 effectively block TGF-beta1-induced cell migration and invasion in both established and primary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of P21‐activated kinase 1 (PAK‐1) inhibition on cancer cell growth, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Use Inhibitors [sigmaaldrich.com]
1-Naphthyl PP1 hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of 1-Naphthyl PP1 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound powder?
For long-term stability, the solid powder of this compound should be stored at -20°C under desiccating conditions. When stored correctly, the powder is stable for up to three years.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
Stock solutions should be prepared using anhydrous DMSO.[1][3][4] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[1][5] For detailed storage durations, please refer to the data table below.
Q3: What is the solubility of this compound in common solvents?
This compound exhibits high solubility in DMSO (≥73 mg/mL) but is poorly soluble in water (<0.1 mg/mL).[1] For cell-based assays, ensure the final concentration of DMSO is kept low to avoid solvent-induced artifacts.
Q4: Is this compound light-sensitive?
While specific data on light sensitivity is limited, it is good laboratory practice to store solutions in light-protected vials and minimize exposure to direct light during handling to prevent potential photodegradation.
Q5: What are the key differences between 1-Naphthyl PP1 and its hydrochloride salt?
The hydrochloride salt form of 1-Naphthyl PP1 generally offers enhanced stability and improved solubility in polar solvents like DMSO, which facilitates its use in biological assays.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of the compound in aqueous media. | Low aqueous solubility of this compound. | Decrease the final concentration of the compound in your aqueous buffer. Ensure the DMSO concentration from the stock solution is minimized (typically <0.5%). Gentle warming to 37°C and sonication may aid dissolution.[1] |
| Inconsistent or lower-than-expected experimental results. | Degradation of the compound due to improper storage or handling. | Prepare fresh stock solutions from solid powder. Avoid repeated freeze-thaw cycles by using aliquots.[1][5] Confirm the age and storage conditions of your stock solution. |
| Inaccurate concentration of the stock solution. | Verify calculations for molarity. Ensure the solid compound was fully dissolved in DMSO when preparing the stock solution. | |
| Difficulty dissolving the solid powder in DMSO. | The compound may require assistance to fully dissolve. | Gentle heating to 37°C and sonication can help achieve complete dissolution in DMSO.[1] |
| Moisture in the DMSO. | Use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[3][4] |
Data Presentation
Table 1: Storage Conditions and Stability
| Form | Solvent | Storage Temperature | Duration |
| Solid Powder | N/A | -20°C | Up to 3 years[1][2] |
| Solution | DMSO | -80°C | 6 months to 1 year[1][5] |
| Solution | DMSO | -20°C | 1 month[5] |
Table 2: Solubility Profile
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | ≥73[1] | 206.3[1] |
| Water | <0.1[1] | Insoluble |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
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Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
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Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.54 mg of this compound (Molecular Weight: 353.85 g/mol ).
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Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
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Solubilization: Vortex the solution thoroughly. If necessary, gently warm the vial to 37°C and sonicate until the solid is completely dissolved.[1]
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Aliquoting and Storage: Dispense the stock solution into single-use, light-protected vials. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][5]
Visualizations
Caption: Workflow for preparing and storing this compound solutions.
Caption: Inhibition of Src kinase signaling by this compound.
References
how to avoid 1-Naphthyl PP1 hydrochloride precipitation in experiments
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice to prevent the precipitation of 1-Naphthyl PP1 hydrochloride during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a selective inhibitor of Src family kinases, including v-Src and c-Fyn, as well as the tyrosine kinase c-Abl.[1][2][3] It also shows activity against cyclin-dependent kinase 2 (CDK2) and CaM Kinase II (CAMK II) at higher concentrations.[1][2][3] Its hydrochloride salt form is designed to improve stability and solubility in polar solvents.[1]
Q2: Why is this compound supplied as a hydrochloride salt?
The free base of 1-Naphthyl PP1 has limited water solubility. Converting it to a hydrochloride salt enhances its stability during storage and increases its solubility in polar solvents like DMSO, which is crucial for its use in biological assays.[1] The protonation of an amino group on the pyrazolopyrimidine core to form the salt significantly improves its physicochemical properties for experimental use.[1]
Q3: What is the recommended solvent for preparing a stock solution?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3] It is highly soluble in DMSO, with reported concentrations ranging from 9 mg/mL to over 100 mg/mL.[2][3] For complete dissolution, gentle warming (e.g., 37°C) and sonication may be necessary.[1][2] It is critical to use fresh, anhydrous (moisture-free) DMSO, as absorbed water can significantly reduce the solubility of the compound.[2][3]
Q4: How should I store the stock solution?
Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is stable for up to 6 months at -80°C. For shorter periods, it can be stored at -20°C for up to 1 month.[2]
Troubleshooting Guide: Preventing Precipitation
Problem: My this compound is not fully dissolving in DMSO.
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Cause: The concentration may be too high, or the DMSO may have absorbed moisture.
-
Solution:
-
Ensure you are using fresh, anhydrous DMSO.
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Try gentle warming of the solution in a 37°C water bath.
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Use sonication to aid dissolution.[2]
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If the compound still does not dissolve, you may need to prepare a less concentrated stock solution.
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Problem: The compound precipitates when I dilute my DMSO stock solution into aqueous buffer or cell culture medium.
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Cause: this compound, like many small molecule inhibitors, has significantly lower solubility in aqueous solutions compared to DMSO. The rapid change in solvent polarity upon dilution can cause the compound to crash out of solution.
-
Solution:
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Perform Serial Dilutions in DMSO First: Before adding to your aqueous experimental medium, perform intermediate dilutions of your concentrated stock solution in pure DMSO to get closer to the final desired concentration.
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Use a Stepwise Dilution Method: When adding the DMSO solution to your aqueous buffer or media, do so slowly and with constant gentle mixing or vortexing. This helps to disperse the compound more evenly and can prevent localized high concentrations that lead to precipitation.
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Keep the Final DMSO Concentration Low: For most cell-based assays, the final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.[4][5] For some sensitive primary cells, a final DMSO concentration of less than 0.1% is recommended.[5]
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Pre-warm the Aqueous Medium: Adding the DMSO stock to a pre-warmed (e.g., 37°C) aqueous medium can sometimes help maintain solubility.
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Consider the pH of the Aqueous Buffer: While specific data on the pH-dependent solubility of this compound is limited, the hydrochloride salt form suggests it may be more soluble in slightly acidic conditions. If your experimental conditions allow, ensure the pH of your final solution is compatible with maintaining solubility.
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Problem: I observe a precipitate in my cell culture wells after adding the compound.
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Cause: This can be due to the reasons mentioned above, or it could be an interaction with components in the cell culture medium, such as proteins in fetal bovine serum (FBS).
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Solution:
-
Visual Inspection Before Use: Always ensure your final working solution is clear before adding it to your cells. If you see any precipitate, do not use it.
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Reduce Final Concentration: The observed precipitation may indicate that the desired final concentration is above the solubility limit of the compound in your specific cell culture medium. Try using a lower concentration.
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Include a Vehicle Control: Always include a control group treated with the same final concentration of DMSO as your experimental groups to distinguish between compound-induced effects and solvent effects.[6]
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Molar Concentration | Notes |
| DMSO | ≥73 mg/mL[1] | ~206 mM | Heating to 37°C and sonication may be required. |
| DMSO | 100 mg/mL[2] | ~282 mM | Use of fresh, anhydrous DMSO is critical. |
| DMSO | 71 mg/mL[3] | ~200 mM | Moisture-absorbing DMSO can reduce solubility. |
| DMSO | 9 mg/mL | ~28 mM | - |
| Water | < 0.1 mg/mL[2] | Insoluble | - |
| DMF:PBS (pH 7.2) (1:5) | 0.15 mg/mL | ~0.42 mM | Data for the free base, 1-Naphthyl PP1. |
Table 2: Storage Recommendations for this compound Solutions in DMSO
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months[2] | Recommended for long-term storage. |
| -20°C | Up to 1 month[2] | Suitable for short-term storage. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Materials: this compound (MW: 353.85 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
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Procedure: a. Weigh out 3.54 mg of this compound and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex thoroughly. If the compound does not fully dissolve, sonicate the solution or warm it in a 37°C water bath for 5-10 minutes. d. Once fully dissolved, aliquot the stock solution into smaller volumes in sterile tubes to avoid multiple freeze-thaw cycles. e. Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Protocol 2: Preparation of a 10 µM Working Solution for Cell Culture
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Materials: 10 mM stock solution of this compound in DMSO, pre-warmed sterile cell culture medium.
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Procedure: a. Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting 10 µL of the 10 mM stock solution into 90 µL of anhydrous DMSO. b. Final Dilution: Add 1 µL of the 1 mM intermediate stock solution to 99 µL of pre-warmed cell culture medium. This will give you a 100 µL solution with a final concentration of 10 µM this compound and 1% DMSO. c. Alternatively, for a lower final DMSO concentration, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium to achieve a final concentration of 10 µM with 0.1% DMSO. d. Gently mix the working solution by pipetting or inverting the tube. e. Visually inspect the solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Workflow for preparing and using this compound to minimize precipitation.
Caption: Key downstream pathways activated by Src family kinases.
Caption: Simplified roles of c-Abl and CDK2 in cellular processes.
References
Technical Support Center: Addressing Weak Inhibition of Wild-Type Kinases by 1-NA-PP1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the kinase inhibitor 1-NA-PP1. The focus is on understanding and overcoming the challenges associated with its weak inhibition of wild-type kinases while leveraging its potent activity against analog-sensitive (as) mutant kinases.
Frequently Asked Questions (FAQs)
Q1: What is 1-NA-PP1 and why is it a weak inhibitor of most wild-type kinases?
A1: 1-NA-PP1 (1-Naphthyl-PP1) is a cell-permeable, ATP-competitive kinase inhibitor. Its design is based on the pyrazolo[3,4-d]pyrimidine scaffold of the Src family kinase inhibitor PP1. The defining feature of 1-NA-PP1 is the bulky naphthyl group, which creates steric hindrance, preventing it from binding effectively to the ATP-binding pocket of most wild-type kinases. This steric clash is with a conserved amino acid residue known as the "gatekeeper" residue, which is typically bulky in wild-type kinases (e.g., isoleucine, leucine, or methionine). This intentional design makes 1-NA-PP1 a weak inhibitor of wild-type kinases, ensuring its specificity for engineered kinases.[1][2][3][4][5]
Q2: How does 1-NA-PP1 achieve high potency against specific target kinases?
A2: The high potency of 1-NA-PP1 against a specific kinase is achieved through a chemical genetics strategy known as the "bump-and-hole" approach.[1][2][3][6] This involves genetically modifying the target kinase by mutating its bulky "gatekeeper" residue to a smaller one, such as glycine or alanine. This mutation creates a "hole" in the ATP-binding pocket that can accommodate the "bump" of the bulky naphthyl group on 1-NA-PP1. This engineered steric complementarity allows 1-NA-PP1 to bind with high affinity and inhibit the mutant kinase, often referred to as an analog-sensitive (as) kinase.[7][8][9][10][11]
Q3: I am observing unexpected effects in my experiment. Could 1-NA-PP1 be inhibiting wild-type kinases?
A3: While designed for specificity, 1-NA-PP1 can exhibit off-target effects by weakly inhibiting some wild-type kinases.[4] This is more likely to occur with kinases that naturally possess a smaller gatekeeper residue (e.g., threonine, valine, or serine).[4] At high concentrations, 1-NA-PP1 may overcome the weaker affinity and inhibit these non-target kinases. It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize off-target effects. Additionally, consider using analogs of 1-NA-PP1, such as 1-NM-PP1 or 3MB-PP1, which have been designed for improved selectivity.[4]
Q4: How can I improve the specificity of my experiment when using 1-NA-PP1?
A4: To improve specificity, consider the following strategies:
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Titrate 1-NA-PP1 Concentration: Perform a dose-response curve to determine the minimal concentration required to inhibit your target as-kinase without affecting the wild-type counterpart.
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Use More Selective Analogs: Analogs like 1-NM-PP1 have shown enhanced selectivity against wild-type kinases compared to 1-NA-PP1 due to differences in how their bulky substituents project into the ATP binding pocket.[4][12]
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Control Experiments: Always include control experiments with cells expressing the wild-type kinase to assess the off-target effects of 1-NA-PP1 at the concentrations used.
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Gatekeeper Mutant Validation: Confirm that the observed phenotype is due to the inhibition of your target kinase by rescuing the phenotype with a 1-NA-PP1-resistant mutant of your target kinase.
Troubleshooting Guides
Problem 1: Low potency of 1-NA-PP1 on my target as-kinase.
| Possible Cause | Troubleshooting Step |
| Suboptimal Gatekeeper Mutation: | The choice of the smaller amino acid for the gatekeeper residue (e.g., Glycine vs. Alanine) can influence inhibitor sensitivity. If potency is low, consider creating a different gatekeeper mutant. |
| Incorrect Inhibitor Concentration: | Verify the concentration and integrity of your 1-NA-PP1 stock solution. Prepare fresh solutions and perform a dose-response experiment. |
| Cell Permeability Issues: | Ensure the inhibitor is reaching its target. Check for cell line-specific differences in permeability. |
| Inhibitor Degradation: | Store 1-NA-PP1 properly as recommended by the manufacturer, typically at -20°C or -80°C, and protect from light.[13] |
Problem 2: Apparent off-target effects or toxicity in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration: | Use the lowest effective concentration of 1-NA-PP1 determined from a dose-response curve. |
| Inhibition of Wild-Type Kinases: | Some wild-type kinases with smaller gatekeeper residues can be inhibited by 1-NA-PP1.[4] Use a more selective analog like 1-NM-PP1 or 3MB-PP1. |
| Solvent Toxicity: | Ensure the final concentration of the solvent (e.g., DMSO) is not causing toxicity. Run a vehicle-only control. |
| Compound Purity: | Verify the purity of your 1-NA-PP1 sample. Impurities could lead to unexpected biological activity. |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of 1-NA-PP1 and its analogs against various wild-type and analog-sensitive kinases, providing a clear comparison of their potency and selectivity.
Table 1: IC50 Values of 1-NA-PP1 against Wild-Type (WT) and Analog-Sensitive (as) Kinases
| Kinase | Gatekeeper Residue (WT) | Gatekeeper Mutation (as) | 1-NA-PP1 IC50 (WT) | 1-NA-PP1 IC50 (as) | Selectivity Fold-Change | Reference |
| v-Src | Isoleucine (I338) | Glycine (G) | 1.0 µM | 1.5 nM | ~667 | [7][8][9][10] |
| c-Fyn | Leucine | Glycine | 0.6 µM | 1.5 nM | ~400 | [7][14] |
| c-Abl | Isoleucine | Glycine | 0.6 µM | 7.0 nM | ~86 | [7][14] |
| CDK2 | Phenylalanine | Glycine | 18 µM | 15 nM | ~1200 | [7][14] |
| CAMKII | Phenylalanine | - | 22 µM | - | - | [14] |
| PKD1 | Methionine | Alanine | 154.6 nM | - | - | [4][14] |
Table 2: Comparison of IC50 Values for Different PP1 Analogs against Fyn Kinase
| Inhibitor | Fyn-WT IC50 | Fyn-AS1 IC50 | Selectivity Fold-Change | Reference |
| 1-NA-PP1 | ~600 nM | ~1.5 nM | ~400 | [4] |
| 1-NM-PP1 | >10 µM | ~3.2 nM | >3125 | [4][12] |
| 3MB-PP1 | >10 µM | Potent | High | [4] |
Key Experimental Protocols
Protocol 1: Generation of an Analog-Sensitive (as) Kinase
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Identify the Gatekeeper Residue: Perform a sequence alignment of your kinase of interest with other kinases to identify the conserved gatekeeper residue in the ATP-binding pocket.
-
Site-Directed Mutagenesis: Use a commercially available site-directed mutagenesis kit to mutate the codon for the gatekeeper residue to that of a smaller amino acid, typically glycine or alanine.
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Vector Design: The mutagenized kinase sequence should be cloned into an appropriate expression vector for your experimental system (e.g., mammalian, yeast, bacterial).
-
Sequence Verification: Sequence the entire open reading frame of the mutated kinase to confirm the presence of the desired mutation and the absence of any other mutations.
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Expression and Functional Validation: Express the as-kinase and its wild-type counterpart in your system of choice. Confirm that the as-kinase retains its catalytic activity and is not grossly misfolded or unstable.
Protocol 2: In Vitro Kinase Inhibition Assay
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Reagents: Purified wild-type and as-kinases, substrate peptide or protein, ATP (radiolabeled or non-radiolabeled depending on the detection method), 1-NA-PP1 stock solution, kinase reaction buffer.
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Assay Setup: Prepare a series of dilutions of 1-NA-PP1.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and varying concentrations of 1-NA-PP1 in the kinase reaction buffer.
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Initiate Reaction: Start the reaction by adding ATP.
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Incubation: Incubate the reaction at the optimal temperature for the kinase for a set period.
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Stop Reaction: Terminate the reaction (e.g., by adding a stop solution or spotting onto a membrane).
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Detection: Quantify substrate phosphorylation using an appropriate method (e.g., autoradiography for radiolabeled ATP, luminescence-based ATP detection, or antibody-based detection of phosphosubstrate).
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Data Analysis: Plot the percentage of kinase activity against the logarithm of the 1-NA-PP1 concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: The "Bump-and-Hole" strategy for specific kinase inhibition.
References
- 1. The Bump-and-Hole Tactic: Expanding the Scope of Chemical Genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bump-and-Hole Tactic: Expanding the Scope of Chemical Genetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering and functional analysis of mitotic kinases through chemical genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bump and hole - Wikipedia [en.wikipedia.org]
- 7. 1--NA--PP1, 1MG | Labscoop [labscoop.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Sapphire North America [sapphire-usa.com]
- 10. PP1 Analog - CAS 221243-82-9 - Calbiochem | 529579 [merckmillipore.com]
- 11. PP1类似物 | Sigma-Aldrich [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
determining the optimal working concentration of 1-Naphthyl PP1 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal working concentration of 1-Naphthyl PP1 hydrochloride (1-NA-PP1).
Frequently Asked Questions (FAQs)
Q1: What is this compound (1-NA-PP1) and what is its mechanism of action?
A1: 1-Naphthyl PP1 (1-NA-PP1) is a cell-permeable, reversible ATP-competitive inhibitor.[1][2] It is highly selective for certain protein kinases, particularly members of the Src family and Protein Kinase D (PKD).[3][4] 1-NA-PP1 is especially potent against engineered kinases containing a mutation in the ATP-binding pocket, known as analog-sensitive (AS) kinases. This "gatekeeper" mutation creates a larger hydrophobic pocket that accommodates the naphthyl group of 1-NA-PP1, leading to significantly increased affinity and specificity compared to wild-type (WT) kinases.[1][5]
Q2: What are the primary targets of 1-NA-PP1?
A2: The primary targets of 1-NA-PP1 include, but are not limited to, Src family kinases (such as v-Src, c-Fyn, and Lck), c-Abl, and Protein Kinase D (PKD) isoforms.[3][4][6] It also shows inhibitory activity against other kinases like CDK2 and CAMK II, typically at higher concentrations.[3][4][6] Its selectivity makes it a valuable tool for dissecting the specific roles of these kinases in cellular signaling pathways.[2]
Q3: How do I prepare a stock solution of 1-NA-PP1?
A3: 1-NA-PP1 hydrochloride is soluble in DMSO.[7] For example, a stock solution of 10 mM can be prepared in DMSO.[8] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[9] For in vitro assays, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to one year.[4]
Q4: What is a good starting concentration for my experiments?
A4: The optimal working concentration of 1-NA-PP1 is highly dependent on the specific kinase (wild-type vs. analog-sensitive) and the cell type being studied. A good starting point is to look at the IC50 values for your target kinase (see Table 1). For cell-based assays, a common starting range is 5-10 times the IC50 value.[8] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed. | Concentration too low: The concentration of 1-NA-PP1 may be insufficient to inhibit the target kinase effectively in your system. | Perform a dose-response curve, testing a range of concentrations (e.g., from 0.1x to 100x the reported IC50) to determine the optimal inhibitory concentration. |
| Poor cell permeability: Although generally cell-permeable, uptake can vary between cell lines. | Increase the incubation time to allow for better penetration of the compound into the cells. | |
| Incorrect target: The targeted kinase may not be sensitive to 1-NA-PP1, or the signaling pathway may have redundant mechanisms. | Confirm the expression and activity of the target kinase in your cell line. Consider using a positive control (e.g., a known sensitive cell line or AS-kinase expressing cells). | |
| Off-target effects or cellular toxicity observed. | Concentration too high: High concentrations of 1-NA-PP1 can lead to inhibition of other kinases and cause non-specific effects or toxicity.[5] | Lower the concentration of 1-NA-PP1. Refer to your dose-response curve to find a concentration that effectively inhibits the target with minimal toxicity. |
| Solvent toxicity: The solvent (e.g., DMSO) used to dissolve 1-NA-PP1 can be toxic to some cell lines at higher concentrations. | Ensure the final concentration of the solvent in your culture medium is low (typically <0.5%) and include a solvent-only control in your experiments.[8] | |
| Inconsistent results between experiments. | Stock solution degradation: Improper storage or repeated freeze-thaw cycles can lead to degradation of the compound. | Aliquot the stock solution upon preparation and store it properly at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles. |
| Variability in experimental conditions: Differences in cell density, incubation time, or reagent concentrations can lead to inconsistent results. | Standardize your experimental protocol and ensure all parameters are kept consistent between experiments. |
Quantitative Data Summary
Table 1: IC50 Values of 1-Naphthyl PP1 for Various Kinases
| Kinase Target | IC50 Value | Notes |
| Wild-Type Kinases | ||
| v-Src | 1.0 µM | [3][4][6] |
| c-Fyn | 0.6 µM | [3][4][6] |
| c-Abl | 0.6 µM | [3][4][6] |
| CDK2 | 18 µM | [3][4][6] |
| CAMK II | 22 µM | [3][4][6] |
| PKD1 | 154.6 nM | [3][4] |
| PKD2 | 133.4 nM | [3][4] |
| PKD3 | 109.4 nM | [3][4] |
| Analog-Sensitive (AS) Kinases | ||
| v-Src-as1 (I338G) | 1.5 nM | [1] |
| c-Fyn-as1 | 1.5 nM | [1] |
| c-Abl-as2 | 7.0 nM | [1] |
| Cdk2-as1 | 15 nM | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the IC50 value of 1-NA-PP1 for a specific cellular process.
-
Cell Seeding: Plate cells at a desired density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Preparation of 1-NA-PP1 Dilutions: Prepare a series of dilutions of 1-NA-PP1 in the appropriate cell culture medium. A common approach is to use a 10-point dilution series with a starting concentration of at least 100-fold higher than the expected IC50. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest 1-NA-PP1 treatment.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of 1-NA-PP1.
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Incubation: Incubate the cells for a predetermined period, which should be optimized based on the specific assay and cellular process being investigated.
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Assay: Perform the desired assay to measure the effect of 1-NA-PP1. This could be a cell viability assay (e.g., MTT, CellTiter-Glo), a western blot to assess the phosphorylation of a target protein, or a functional assay.
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Data Analysis: Plot the assay results against the logarithm of the 1-NA-PP1 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for determining the optimal working concentration of 1-NA-PP1.
Caption: Inhibition of Src and PKD signaling pathways by 1-NA-PP1.
References
- 1. 1--NA--PP1, 1MG | Labscoop [labscoop.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. 1-Naphthyl PP1 | Src | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: 1-Naphthyl PP1 Hydrochloride (1-NPP1) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-Naphthyl PP1 hydrochloride (1-NPP1) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (1-NPP1) and how does it work?
A1: 1-Naphthyl PP1 (1-NPP1) is a selective, ATP-competitive inhibitor of protein kinases. It is a key tool in chemical genetics, particularly for studying "analog-sensitive" (AS) kinases.[1][2] AS-kinases are engineered with a mutation in the ATP-binding pocket, creating a space that allows 1-NPP1 to bind with high affinity, while the bulky naphthyl group of 1-NPP1 prevents it from strongly inhibiting most wild-type (WT) kinases.[1][3] This approach allows for the highly specific inhibition of a single kinase within a complex biological system.[2]
Q2: What are the primary targets of 1-NPP1?
A2: The primary targets of 1-NPP1 are engineered analog-sensitive (AS) kinases. However, it also exhibits inhibitory activity against some wild-type kinases, most notably members of the Src family (like Src, Fyn, and Lck) and the tyrosine kinase c-Abl.[4] Its potency is significantly higher against AS-kinases compared to their wild-type counterparts.
Q3: What are the known off-target effects of 1-NPP1?
A3: While designed for specificity towards AS-kinases, 1-NPP1 can inhibit a subset of wild-type human kinases at higher concentrations.[3] Known off-targets include CDK2 and CAMK II. It is crucial to perform control experiments to account for these potential off-target effects.
Q4: How should I prepare and store 1-NPP1?
A4: 1-NPP1 hydrochloride is typically dissolved in DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability of the compound in solution may vary, so it is advisable to consult the manufacturer's instructions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak inhibition of the target AS-kinase. | 1. Incorrect 1-NPP1 concentration: The concentration of 1-NPP1 may be too low to effectively inhibit the AS-kinase. 2. Degraded 1-NPP1: The inhibitor may have degraded due to improper storage or handling. 3. Mutation in AS-kinase: The analog-sensitive mutation may not have been correctly introduced, or a secondary mutation might be affecting inhibitor binding. 4. High ATP concentration in the assay: In in vitro assays, high concentrations of ATP can outcompete 1-NPP1 for binding to the kinase. | 1. Perform a dose-response experiment to determine the optimal concentration of 1-NPP1 for your specific AS-kinase and experimental setup. 2. Use a fresh stock of 1-NPP1. 3. Sequence the kinase domain of your AS-kinase construct to verify the mutation. 4. Use an ATP concentration close to the Km of the kinase for ATP in your in vitro kinase assays. |
| Inhibition of the wild-type kinase or unexpected cellular effects. | 1. High 1-NPP1 concentration: The concentration of 1-NPP1 may be high enough to inhibit wild-type kinases or other off-target proteins.[3] 2. "Off-target" effects of 1-NPP1: 1-NPP1 can inhibit some wild-type kinases, such as Src family kinases, at micromolar concentrations. | 1. Use the lowest effective concentration of 1-NPP1 that inhibits the AS-kinase without affecting the wild-type kinase. 2. Include a wild-type kinase control in your experiments to assess off-target effects. 3. Consider using a structurally distinct analog-sensitive kinase inhibitor as a control to ensure the observed phenotype is not due to an off-target effect of 1-NPP1. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell density, passage number, or serum concentration can affect signaling pathways and the cellular response to inhibitors. 2. Inconsistent preparation of 1-NPP1 dilutions: Errors in serial dilutions can lead to variability in the final inhibitor concentration. 3. Solvent effects: High concentrations of the solvent (e.g., DMSO) may have cytotoxic or other confounding effects. | 1. Standardize cell culture conditions and use cells within a consistent passage number range. 2. Prepare fresh dilutions of 1-NPP1 for each experiment from a validated stock solution. 3. Include a vehicle control (e.g., DMSO alone) at the same concentration used for the 1-NPP1 treatment to account for any solvent effects. |
| Cell toxicity observed. | 1. High concentration of 1-NPP1: The inhibitor itself may be toxic to cells at high concentrations. 2. High concentration of solvent: The solvent used to dissolve 1-NPP1 (e.g., DMSO) can be toxic to cells at high concentrations. 3. On-target toxicity: Inhibition of the target kinase may be inducing cell death. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of 1-NPP1 in your cell line. 2. Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). 3. This may be the desired outcome of the experiment. To confirm, you can perform rescue experiments by expressing a drug-resistant version of the target kinase. |
Data Presentation
Table 1: Inhibitory Potency (IC50) of 1-Naphthyl PP1 (1-NPP1) Against Various Kinases
| Kinase | Type | IC50 (nM) | Reference |
| v-Src (I338G) | Analog-Sensitive | 1.5 | [5] |
| v-Src | Wild-Type | 1000 | [5] |
| c-Fyn (T340G) | Analog-Sensitive | 1.5 | [5] |
| c-Fyn | Wild-Type | 600 | [5] |
| c-Abl (T315I) | Analog-Sensitive | 7.0 | [5] |
| c-Abl | Wild-Type | 600 | [5] |
| CDK2 (F80G) | Analog-Sensitive | 15 | [5] |
| CDK2 | Wild-Type | 18,000 | [5] |
| CAMK II | Wild-Type | 22,000 | [5] |
| Lck | Wild-Type | 5 | [4] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for an Analog-Sensitive Kinase
This protocol describes a general procedure for measuring the activity of an analog-sensitive kinase in the presence of 1-NPP1.
Materials:
-
Purified recombinant wild-type (WT) and analog-sensitive (AS) kinase.
-
Kinase-specific peptide substrate.
-
This compound (1-NPP1) stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT).
-
ATP solution.
-
[γ-³²P]ATP (optional, for radiometric assay).
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
96-well plates.
Procedure:
-
Prepare Kinase Reactions:
-
In a 96-well plate, prepare reaction mixtures containing the kinase reaction buffer, the peptide substrate, and the purified WT or AS kinase.
-
Include a "no kinase" control well.
-
-
Add Inhibitor:
-
Add varying concentrations of 1-NPP1 to the appropriate wells. Include a vehicle control (DMSO).
-
Incubate for 10-15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding ATP (and [γ-³²P]ATP if using a radiometric assay) to each well. The final ATP concentration should be close to the Km of the kinase for ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
-
Stop Reaction and Detect Activity:
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).
-
Measure kinase activity by detecting the amount of ADP produced or the incorporation of ³²P into the substrate.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the vehicle control for each 1-NPP1 concentration.
-
Plot the percentage of activity versus the logarithm of the 1-NPP1 concentration to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Assay to Evaluate the Effect of 1-NPP1 on a Signaling Pathway
This protocol outlines a general method for assessing the effect of 1-NPP1 on the phosphorylation of a downstream substrate in cells expressing an analog-sensitive kinase.
Materials:
-
Cells expressing either wild-type (WT) or analog-sensitive (AS) kinase.
-
Cell culture medium.
-
This compound (1-NPP1) stock solution.
-
Stimulant to activate the signaling pathway of interest (if necessary).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibody against the phosphorylated form of the downstream substrate.
-
Primary antibody against the total form of the downstream substrate.
-
Appropriate secondary antibodies.
-
Western blot reagents and equipment.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells expressing WT or AS kinase in multi-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for a few hours if necessary to reduce basal signaling.
-
Pre-treat the cells with various concentrations of 1-NPP1 or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Stimulation:
-
If the pathway requires activation, add the appropriate stimulant (e.g., a growth factor) for a predetermined time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with the primary antibody against the phosphorylated substrate, followed by the appropriate secondary antibody.
-
Strip the membrane and re-probe with the antibody against the total substrate as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Compare the levels of phosphorylation in 1-NPP1-treated cells to the vehicle-treated control.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: A typical experimental workflow for a cell-based assay using 1-NPP1.
Caption: Simplified Src kinase signaling pathway and its inhibition by 1-NPP1.
Caption: Overview of c-Abl signaling pathways and their inhibition by 1-NPP1.
References
Validation & Comparative
Validating 1-Naphthyl PP1 Hydrochloride Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-Naphthyl PP1 hydrochloride and its alternatives for validating target engagement in cellular assays. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in kinase inhibitor studies.
This compound (1-NA-PP1) is a potent, cell-permeable inhibitor of Src family kinases and has been widely used to investigate cellular signaling pathways. Its efficacy is particularly pronounced against engineered "analog-sensitive" (AS) kinases, which contain a modified ATP-binding pocket, making it a valuable tool for chemical genetics. However, like any chemical probe, its utility is dependent on rigorous validation of target engagement and a clear understanding of its selectivity profile compared to other available inhibitors.
Comparative Analysis of Kinase Inhibitors
To objectively assess 1-Naphthyl PP1, its performance was compared against other commonly used Src family kinase inhibitors: PP2, Saracatinib (AZD0530), and SU6656. The table below summarizes their reported potencies (IC50 values) against key kinases. 1-Naphthyl PP1 demonstrates potent inhibition of Src family kinases like v-Src and c-Fyn, as well as c-Abl.[1][2] Notably, it also effectively inhibits Protein Kinase D (PKD) isoforms.[1] Alternatives such as Saracatinib show higher potency for c-Src, while PP2 is a potent inhibitor of Lck and Fyn.[3][4][5] SU6656 presents another profile, with strong inhibition of Src, Yes, Lyn, and Fyn.[5][6]
A key consideration for 1-Naphthyl PP1 is its utility in chemical genetics. It exhibits significantly higher potency against analog-sensitive (AS) mutant kinases compared to their wild-type counterparts.[2] For researchers employing this technology, 3MB-PP1 has emerged as an alternative with an enhanced ability to target a broader range of AS-kinases that are less sensitive to 1-Naphthyl PP1.[7]
| Inhibitor | Target Kinase | IC50 (nM) |
| 1-Naphthyl PP1 | v-Src | 1000[1] |
| c-Fyn | 600[1] | |
| c-Abl | 600[1] | |
| PKD1 | 154.6[1] | |
| PKD2 | 133.4[1] | |
| PKD3 | 109.4[1] | |
| v-Src (I338G mutant) | 1.5[2] | |
| PP2 | Lck | 4[3] |
| FynT | 5[3] | |
| Saracatinib (AZD0530) | c-Src | 2.7[4][5] |
| c-Yes | 4-10[4] | |
| Fyn | 4-10[4] | |
| Lyn | 4-10[4] | |
| Blk | 4-10[4] | |
| Fgr | 4-10[4] | |
| Lck | 4-10[4] | |
| Abl | 30[3] | |
| SU6656 | Src | 280[5] |
| Yes | 20[5] | |
| Lyn | 130[5] | |
| Fyn | 170[5] |
Experimental Protocols for Target Engagement Validation
Validating that a kinase inhibitor interacts with its intended target within the complex cellular environment is crucial. The following are detailed protocols for three widely accepted methods to confirm target engagement.
Western Blot for Downstream Phosphorylation
This method indirectly assesses target engagement by measuring the phosphorylation status of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation upon inhibitor treatment indicates successful target inhibition.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or an alternative inhibitor for a predetermined time. A vehicle control (e.g., DMSO) must be included.
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Denature the protein samples by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.[8][9]
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein or a housekeeping protein like GAPDH or β-actin. Quantify band intensities to determine the relative decrease in phosphorylation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that directly assesses target engagement in intact cells. It is based on the principle that the binding of a ligand (inhibitor) stabilizes the target protein, leading to an increase in its thermal stability.
Protocol:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or a vehicle control and incubate under normal culture conditions to allow for compound entry and target binding.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.[10] This creates a temperature gradient to determine the melting curve of the target protein.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.[11]
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods.
-
Data Interpretation: A positive shift in the melting curve of the target protein in the inhibitor-treated samples compared to the vehicle control indicates target engagement. Isothermal dose-response CETSA can also be performed by heating the samples at a single, fixed temperature while varying the inhibitor concentration to determine the EC50 for target binding.[11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. 1-Naphthyl PP1 | Src kinase inhibitor | Hello Bio [hellobio.com]
- 3. adooq.com [adooq.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. SU6656, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 10. annualreviews.org [annualreviews.org]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
A Comparative Guide to 1-Naphthyl PP1 Hydrochloride and PP2: Potency, Selectivity, and Experimental Considerations
In the landscape of kinase inhibitor research, 1-Naphthyl PP1 hydrochloride and PP2 are two widely utilized pyrazolopyrimidine-based compounds for the study of Src family kinases and other related signaling pathways. This guide provides a detailed, objective comparison of their performance, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in selecting the appropriate inhibitor for their experimental needs.
Mechanism of Action
Both this compound and PP2 function as ATP-competitive inhibitors. They target the ATP-binding pocket of protein kinases, thereby preventing the phosphorylation of substrate proteins and inhibiting downstream signaling cascades. While both are recognized as inhibitors of the Src family of non-receptor tyrosine kinases, their potency and selectivity profiles exhibit notable differences.
Quantitative Data Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and PP2 against a panel of kinases, providing a quantitative comparison of their potency.
| Kinase Target | This compound IC50 | PP2 IC50 |
| v-Src | 1.0 µM[1][2] | - |
| c-Fyn | 0.6 µM[1][2][3][4] | 5 nM[5][6] |
| Lck | - | 4 nM[5][6] |
| c-Abl | 0.6 µM[1][2][3][4] | - |
| Hck | - | 5 nM[7] |
| CDK2 | 18 µM[1][2][3][4] | - |
| CAMK II | 22 µM[1][2][3][4] | - |
| EGFR | - | 480 nM[7] |
| ZAP-70 | - | Inactive (>100 µM)[5][7] |
| JAK2 | - | Inactive (>50 µM)[5][7] |
| PKA | - | Inactive[5] |
| PKD1 | 154.6 nM[3][4] | - |
| PKD2 | 133.4 nM[3][4] | - |
| PKD3 | 109.4 nM[3][4] | - |
Note: While PP2 has been extensively used as a selective Src family kinase inhibitor, recent studies suggest it may be less selective than previously thought, inhibiting a broader range of kinases.[7][8]
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of compounds like 1-Naphthyl PP1 and PP2 against a target kinase.
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate
-
Kinase Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mg/ml BSA, 0.1% β-mercaptoethanol)
-
[γ-³³P]ATP or other detection-compatible ATP
-
Test Inhibitors (1-Naphthyl PP1 or PP2) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or other capture membrane
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare a master mix of the recombinant kinase and its specific substrate in the kinase buffer.
-
Aliquot the master mix into the wells of a 96-well plate.
-
Add varying concentrations of the test inhibitor (e.g., 1-Naphthyl PP1 or PP2) or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes), ensuring the reaction is within the linear range.
-
Terminate the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Simplified Src signaling pathway targeted by 1-Naphthyl PP1 and PP2.
Caption: Experimental workflow for a typical in vitro kinase inhibition assay.
Summary
Both this compound and PP2 are valuable tools for investigating Src family kinase-mediated signaling. Based on the available data, PP2 demonstrates significantly higher potency against key Src family members like Lck and Fyn, with IC50 values in the low nanomolar range.[5][6] In contrast, 1-Naphthyl PP1 exhibits IC50 values in the sub-micromolar to micromolar range for v-Src, c-Fyn, and c-Abl.[1][2][3][4] However, the broader selectivity profile of PP2, which includes inhibition of other kinases such as EGFR, necessitates careful interpretation of experimental results.[7][8] 1-Naphthyl PP1 also displays activity against other kinase families, notably Protein Kinase D (PKD).[3][4] The choice between these inhibitors should be guided by the specific research question, the target kinase of interest, and the potential for off-target effects in the experimental system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PP2 (kinase inhibitor) - Wikipedia [en.wikipedia.org]
- 8. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Naphthyl PP1 Hydrochloride and Other Src Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Naphthyl PP1 hydrochloride, a selective Src family kinase inhibitor, with other notable inhibitors of the Src kinase family. The information presented is curated from publicly available experimental data to assist researchers in selecting the appropriate inhibitor for their specific needs.
Introduction to Src Family Kinases
The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src kinase activity has been implicated in the progression of various cancers, making it a critical target for therapeutic intervention. This guide focuses on comparing the biochemical and cellular activity of this compound against other widely used Src kinase inhibitors.
Comparative Analysis of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the IC50 values for this compound and other prominent Src kinase inhibitors against various kinases. It is important to note that these values are compiled from different studies and experimental conditions may vary. Therefore, direct comparison of absolute values should be approached with caution.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Reference(s) |
| This compound | v-Src | 1000 | [1][2][3] |
| c-Fyn | 600 | [1][2][3] | |
| c-Abl | 600 | [1][2][3] | |
| CDK2 | 18000 | [1][2][3] | |
| CAMK II | 22000 | [1][2][3] | |
| PP1 | Lck | 5 | [4] |
| Fyn | 6 | [4] | |
| c-Src | 170 | [4] | |
| PP2 | Lck | 4-5 | [4] |
| Fyn | 5-6 | [4] | |
| Hck | 5 | ||
| Dasatinib | Src | <1 | |
| Bcr-Abl | <1 | ||
| c-Kit | 1 | ||
| Lck | 1 | ||
| Fyn | 1 | ||
| Saracatinib (AZD0530) | c-Src | 2.7 | |
| Lck | 2.7 | ||
| Fyn | 3 | ||
| Lyn | 4 | ||
| c-Yes | 11 | ||
| SU6656 | Src | 280 | |
| Yes | 20 | ||
| Lyn | 130 | ||
| Fyn | 170 |
Signaling Pathway
The following diagram illustrates the central role of Src kinase in cellular signaling cascades. Activation of Src by upstream signals, such as growth factor receptors or integrins, initiates a phosphorylation cascade that influences key downstream pathways like RAS/MAPK, PI3K/AKT, and STAT3, ultimately regulating cellular functions.
Caption: Simplified overview of the Src kinase signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the independent evaluation of Src kinase inhibitors.
In Vitro Src Kinase Activity Assay (Luminescence-based)
This protocol outlines a common method for measuring the in vitro activity of Src kinase and the inhibitory potential of compounds like 1-Naphthyl PP1.
Caption: Workflow for a luminescence-based in vitro kinase assay.
Materials:
-
Purified recombinant Src kinase
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
This compound and other inhibitors
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the inhibitors in kinase assay buffer. Prepare a solution of Src kinase and substrate in kinase assay buffer. Prepare an ATP solution in kinase assay buffer.
-
Reaction Setup: To the wells of a microplate, add the Src kinase/substrate solution.
-
Add Inhibitors: Add the desired concentrations of 1-Naphthyl PP1 or other inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate Reaction: Start the kinase reaction by adding the ATP solution to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add an equal volume of Kinase-Glo® reagent to each well.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the amount of ATP remaining, and thus directly proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Src Pathway Activation
This protocol is used to assess the effect of Src inhibitors on the phosphorylation status of Src and its downstream targets in a cellular context.
Caption: Step-by-step workflow for Western blot analysis.
Materials:
-
Cell culture reagents
-
Src inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-total-Src, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of Src inhibitors for a specified duration.
-
Cell Lysis: Wash the cells with ice-old PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system and quantify the band intensities to determine the relative levels of protein phosphorylation.
Cell Viability Assay (MTT/MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with Src inhibitors.
Materials:
-
Cells in culture
-
Src inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the Src inhibitors. Include a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add Reagent:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Then, add the solubilization solution to dissolve the crystals.
-
For MTS assay: Add the MTS reagent directly to the culture medium and incubate for 1-4 hours.
-
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value for cell growth inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-Naphthyl PP1 | Src Kinases | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Kinase Dependencies: A Comparative Guide to 1-Naphthyl PP1 Hydrochloride for Mutant Kinase Inhibition
For researchers, scientists, and professionals in drug development, the precise dissection of kinase signaling pathways is paramount. The "chemical genetics" approach, utilizing engineered analog-sensitive (AS) kinases, has emerged as a powerful tool for this purpose. At the heart of this technique lies the selective inhibition of a mutant kinase over its wild-type counterpart. This guide provides a comprehensive comparison of 1-Naphthyl PP1 hydrochloride (1-NA-PP1), a cornerstone inhibitor in this field, against its alternatives, supported by experimental data and detailed protocols.
1-NA-PP1 is a cell-permeable, ATP-competitive inhibitor that selectively targets protein kinases engineered to contain a modified ATP-binding pocket. This modification typically involves mutating a bulky "gatekeeper" amino acid residue to a smaller one, such as glycine or alanine. This creates a hydrophobic pocket that can accommodate the bulky naphthyl group of 1-NA-PP1, leading to potent inhibition of the mutant kinase. In contrast, the wild-type kinase, with its larger gatekeeper residue, sterically hinders the binding of 1-NA-PP1, resulting in significantly lower sensitivity.
Comparative Inhibitory Potency of Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of 1-NA-PP1 and its common alternatives against various analog-sensitive mutant kinases and their wild-type (WT) counterparts. This data highlights the remarkable specificity achievable with the chemical genetics approach.
| Kinase Target | Inhibitor | IC50 (Mutant) | IC50 (WT) | Fold Selectivity (WT/Mutant) |
| v-Src | 1-NA-PP1 | 1.5 nM [1][2] | 1.0 µM [1][2] | ~667 |
| 1NM-PP1 | - | - | - | |
| 3MB-PP1 | - | - | - | |
| c-Fyn | 1-NA-PP1 | 1.5 nM [3] | 0.6 µM [3] | 400 |
| 1NM-PP1 | - | - | - | |
| 3MB-PP1 | - | - | - | |
| c-Abl | 1-NA-PP1 | 7.0 nM [3] | 0.6 µM [3] | ~86 |
| 1NM-PP1 | - | - | - | |
| 3MB-PP1 | - | - | - | |
| Cdk2 | 1-NA-PP1 | 15 nM [3] | 18 µM [3] | 1200 |
| 1NM-PP1 | - | - | - | |
| 3MB-PP1 | - | - | - |
Note: Data for 1NM-PP1 and 3MB-PP1 are presented in literature but are not consistently reported alongside 1-NA-PP1 for the same targets in the initial search results. These compounds were developed to improve efficacy against certain 1-NA-PP1-resistant AS-kinases.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a standard procedure to determine the IC50 value of 1-NA-PP1 against an analog-sensitive kinase and its wild-type counterpart.
Materials:
-
Purified recombinant wild-type and analog-sensitive kinase.
-
Specific peptide substrate for the kinase.
-
This compound stock solution (in DMSO).
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol).
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega).
-
96-well assay plates.
-
Scintillation counter or luminometer.
Procedure:
-
Prepare serial dilutions of 1-NA-PP1 in kinase assay buffer.
-
In a 96-well plate, add the kinase and its specific peptide substrate to each well.
-
Add the diluted 1-NA-PP1 or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric assay, or unlabeled ATP for ADP-Glo™ assay).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
For Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ Assay: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol. This involves a two-step process of terminating the kinase reaction and converting the generated ADP to ATP, which is then used to drive a luciferase reaction, producing a luminescent signal.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for Kinase Inhibition
This protocol describes a method to assess the efficacy of 1-NA-PP1 in a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cells expressing the analog-sensitive kinase of interest (and a control cell line with the wild-type kinase).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Phospho-specific antibody against the downstream substrate of the kinase.
-
Total protein antibody for the downstream substrate.
-
Secondary antibodies conjugated to HRP or a fluorescent dye.
-
Western blotting equipment and reagents.
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of 1-NA-PP1 or DMSO for a specified duration.
-
If necessary, stimulate the cells to activate the signaling pathway of interest.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescence or fluorescence imaging system.
-
Strip the membrane and re-probe with the total protein antibody to confirm equal loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Visualizing the Molecular Logic and Signaling Context
To better understand the mechanism of 1-NA-PP1 and its application in studying kinase signaling, the following diagrams illustrate the key concepts.
Caption: Specificity of 1-NA-PP1 for AS-kinases.
Caption: In vitro kinase inhibition assay workflow.
References
Validating Analog-Sensitive Kinase Inhibition: A Comparative Guide to 1-NA-PP1
In the realm of chemical genetics, the ability to selectively inhibit individual kinases with temporal control is paramount for dissecting complex signaling pathways. The analog-sensitive (as) kinase technology offers a powerful approach to achieve this specificity. This guide provides a comprehensive comparison of 1-NA-PP1, a widely used inhibitor of engineered analog-sensitive kinases, with other alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance Comparison of Pyrazolopyrimidine-Based Inhibitors
1-NA-PP1 belongs to the pyrazolopyrimidine (PP) class of kinase inhibitors. Its efficacy is best understood in comparison to other analogs such as 1-NM-PP1 and 3-MB-PP1. The selectivity of these inhibitors is conferred by a "gatekeeper" residue mutation in the target kinase, which creates a unique binding pocket accessible to the bulky inhibitor but not to ATP.
| Inhibitor | Target Kinase (Wild-Type) | IC50 (Wild-Type) | Target Kinase (Analog-Sensitive) | IC50 (Analog-Sensitive) | Key Characteristics |
| 1-NA-PP1 | v-Src | 1.0 µM[1][2][3] | v-Src-as1 (I338G) | 1.5 nM[1][2] | Potent inhibitor of many 'as' kinases, but can exhibit some off-target effects on wild-type kinases.[4] |
| c-Fyn | 0.6 µM[1][3] | c-Fyn-as1 | 1.5 nM[1][2] | ||
| c-Abl | 0.6 µM[1][3] | c-Abl-as2 | 7.0 nM[1][2] | ||
| CDK2 | 18 µM[1][3] | Cdk2-as1 | 15 nM[1][2] | ||
| PKD1 | 154.6 nM[5][6] | Pkd1-AS2 (M665A) | - | Effective against PKD family kinases.[5][6] | |
| PKD2 | 133.4 nM[5][6] | - | - | ||
| PKD3 | 109.4 nM[5][6] | - | - | ||
| 1-NM-PP1 | - | - | - | - | Generally more selective than 1-NA-PP1 with fewer off-target effects, but may be less potent against some 'as' kinases.[4][7] |
| 3-MB-PP1 | - | - | - | - | Effective against certain 'as' kinases that are resistant to 1-NA-PP1 and 1-NM-PP1.[4][8] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented is a compilation from multiple sources for comparative purposes.
Experimental Protocols
Validation of 1-NA-PP1's inhibitory effect on an analog-sensitive kinase typically involves a series of in vitro and cell-based assays.
In Vitro Kinase Assay
This assay directly measures the ability of 1-NA-PP1 to inhibit the enzymatic activity of the purified analog-sensitive kinase.
Methodology:
-
Kinase and Substrate Preparation: Purify the recombinant analog-sensitive kinase and a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate).
-
Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of 1-NA-PP1 (and control inhibitors) in a kinase reaction buffer.
-
Initiation of Reaction: Start the reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiolabeled ATP, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Cellular Assay for Kinase Inhibition
This assay assesses the efficacy of 1-NA-PP1 in a cellular context, confirming its cell permeability and ability to inhibit the target kinase within a living system.
Methodology:
-
Cell Culture and Transfection: Culture cells (e.g., HEK293T) and transfect them with a plasmid encoding the analog-sensitive kinase. A wild-type kinase-expressing plasmid and an empty vector should be used as controls.
-
Inhibitor Treatment: Treat the transfected cells with varying concentrations of 1-NA-PP1 or a vehicle control (e.g., DMSO) for a defined period.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase.
-
Use an antibody against the total protein of the substrate and an antibody against the kinase itself as loading controls.
-
Develop the blot using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition at different 1-NA-PP1 concentrations.
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows can aid in understanding the mechanism of action and the experimental design for validating 1-NA-PP1.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1--NA--PP1, 1MG | Labscoop [labscoop.com]
- 3. 1-Naphthyl PP1 | Src Kinases | Tocris Bioscience [tocris.com]
- 4. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 8. Engineering and functional analysis of mitotic kinases through chemical genetics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 1-Naphthyl PP1 Hydrochloride: Activity, Assays, and Alternatives
For researchers in kinase biology and drug development, the ability to selectively inhibit a specific kinase is paramount for dissecting cellular signaling and validating potential drug targets. 1-Naphthyl PP1 (1-NM-PP1) hydrochloride is a potent, ATP-competitive kinase inhibitor that has become an invaluable tool for chemical genetics. This guide provides a comprehensive comparison of 1-NM-PP1, detailing the biochemical assays used to confirm its activity, its performance against alternative inhibitors, and the experimental protocols required for its use.
Mechanism of Action: The Chemical Genetics Approach
1-NM-PP1 and its analogs are pyrazolopyrimidine (PP1) derivatives designed to selectively inhibit kinases that have been genetically engineered to be "analog-sensitive" (AS). Most wild-type (WT) kinases possess a bulky "gatekeeper" amino acid residue in their ATP-binding pocket, which sterically hinders the binding of bulky inhibitors like 1-NM-PP1.
The chemical genetics strategy involves mutating this gatekeeper residue to a smaller one, such as glycine or alanine. This mutation creates an enlarged hydrophobic pocket that can accommodate 1-NM-PP1, rendering the analog-sensitive kinase (AS-kinase) highly susceptible to inhibition. This approach allows for the highly specific inhibition of a single target kinase within a complex cellular environment, minimizing off-target effects that can confound experimental results.[1]
Figure 1. Mechanism of selective inhibition of analog-sensitive (AS) kinases by 1-NM-PP1.
Performance Comparison of Kinase Inhibitors
The efficacy of a kinase inhibitor is defined by its potency (IC50) and selectivity. 1-NM-PP1 is exceptionally potent against engineered AS-kinases, often in the low nanomolar range.[2][3] Its alternatives include close structural analogs and broader-spectrum inhibitors.
-
1-NA-PP1: A closely related analog, often used in chemical genetics. It shows a similar profile but can have different potency against specific kinases.
-
3-MB-PP1: Another PP1 analog designed to expand the scope of the chemical genetics approach, showing efficacy against some AS-kinases that are resistant to 1-NA-PP1 and 1-NM-PP1.[4]
-
PP2: A widely used and selective inhibitor of Src family kinases, targeting the wild-type enzymes.[5][6][7][8]
-
Dasatinib (BMS-354825): A potent, multi-targeted inhibitor of Abl and Src family kinases, approved for clinical use.[9][10]
The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds against a panel of both analog-sensitive and wild-type kinases.
| Kinase Target | 1-NM-PP1 | 1-NA-PP1 | PP2 | Dasatinib |
| Analog-Sensitive (AS) Kinases | ||||
| v-Src-as1 | 4.3 nM [2] | 1.5 nM | - | - |
| c-Fyn-as1 | 3.2 nM [2] | 1.5 nM | - | - |
| CDK2-as1 | 5.0 nM [2] | 15 nM | - | - |
| c-Abl-as2 | 120 nM [2] | 7.0 nM | - | - |
| TrkA-F592A | ~3 nM [11] | - | - | - |
| TrkB-F616A | ~3 nM [11] | - | - | - |
| Wild-Type (WT) Kinases | ||||
| v-Src | 1.0 µM[11] | 1.0 µM | - | <1 nM[9] |
| c-Fyn | 0.6 µM[11] | 0.6 µM | 5 nM [5][7] | <1 nM[9] |
| c-Abl | 0.6 µM[11] | 0.6 µM | - | <1 nM [9][10] |
| Lck | - | - | 4 nM [5][7] | <1 nM[9] |
| CDK2 | 18 µM[11] | 18 µM | - | - |
| CAMK II | 22 µM[11] | 22 µM | - | - |
| c-Kit | - | - | - | 79 nM[10] |
Lower IC50 values indicate higher potency. Values are derived from in vitro kinase assays.
Experimental Protocols for Activity Confirmation
Confirming the inhibitory activity of 1-NM-PP1 requires a robust biochemical assay. In vitro kinase assays are the gold standard, directly measuring the transfer of a phosphate group from ATP to a kinase substrate. Common methods include radiometric and fluorescence-based assays.
Figure 2. General experimental workflow for determining IC50 values using a radiometric kinase assay.
Detailed Protocol: In Vitro Radiometric Kinase Assay
This protocol provides a framework for determining the IC50 value of 1-NM-PP1 against a target kinase.[12][13][14][15][16]
1. Reagent Preparation:
-
Kinase Buffer (1x): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35. Buffer composition may need optimization depending on the specific kinase.
-
Kinase: Prepare a working solution of the purified kinase (e.g., v-Src-as1) in kinase buffer. The final concentration should be in the low nanomolar range, determined empirically for linear signal generation.
-
Substrate: Prepare a working solution of a suitable peptide or protein substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1) in kinase buffer. The concentration should be at or near the Michaelis constant (Km) for the kinase.
-
ATP Solution: Prepare a stock of non-radioactive ("cold") ATP in water. For the assay, create a working solution by mixing cold ATP with radioactive [γ-³²P]-ATP to achieve the desired specific activity and a final concentration near the Km of the kinase for ATP.
-
Inhibitor: Prepare a serial dilution of 1-Naphthyl PP1 hydrochloride in DMSO, then dilute further in kinase buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.
2. Assay Procedure:
-
Add 5 µL of each serially diluted inhibitor concentration (or DMSO for control wells) to a 96-well plate.
-
Add 10 µL of the kinase working solution to each well.
-
Add 10 µL of the substrate working solution to each well.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the [γ-³²P]-ATP working solution to each well.
-
Incubate the plate at 30°C for a fixed time (e.g., 20-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by spotting 20 µL from each well onto a P81 phosphocellulose filter paper mat.
-
Wash the filter mat three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.
-
Rinse the mat once with acetone and let it air dry.
-
Quantify the incorporated radioactivity for each spot using a scintillation counter or a phosphorimager.
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
Alternative Assay: Fluorescence Polarization (FP)
For non-radioactive, high-throughput applications, a fluorescence polarization (FP) assay is an excellent alternative.[17][18][19][20][21] This method relies on the change in the rotational speed of a fluorescently labeled peptide substrate upon phosphorylation and binding to a large phosphospecific antibody. The binding event slows the rotation, increasing the polarization of the emitted light, which can be measured on a plate reader. The assay is performed in a similar mix-and-read format, where the inhibitor's ability to prevent phosphorylation is measured as a lack of change in fluorescence polarization.
References
- 1. Use of the Kinase Inhibitor Analog 1NM-PP1 Reveals a Role for Toxoplasma gondii CDPK1 in the Invasion Step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. PP2 | Cell Signaling Technology [cellsignal.com]
- 8. PP 2 | Src kinase inhibitor | Hello Bio [hellobio.com]
- 9. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. 2.9. Radioactive In Vitro Kinase assay [bio-protocol.org]
- 13. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. In vitro kinase assay [bio-protocol.org]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - KR [thermofisher.com]
Comparative Analysis of 1-Naphthyl PP1 Hydrochloride's Inhibitory Potency on as-Kinases
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Inhibitory Profile of 1-Naphthyl PP1 Hydrochloride Against a Panel of Analog-Sensitive Kinases.
This guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) values of this compound, a potent ATP-competitive inhibitor, against a range of analog-sensitive (as) kinases. The data presented herein is crucial for researchers employing chemical genetics to dissect signaling pathways and for professionals in drug development exploring kinase inhibitor specificity.
Inhibitory Potency (IC50) of this compound
The following table summarizes the IC50 values of this compound for several as-kinases, offering a clear comparison of its inhibitory activity.
| Kinase Target | IC50 Value (µM) | Kinase Family |
| c-Fyn | 0.6 | Src Family Kinase |
| c-Abl | 0.6 | Abl Family Kinase |
| v-Src | 1.0 | Src Family Kinase |
| CDK2 | 18 | Cyclin-Dependent Kinase |
| CAMK II | 22 | Calcium/Calmodulin-Dependent Kinase |
| PKD1 | 0.1546 | Protein Kinase D |
| PKD2 | 0.1334 | Protein Kinase D |
| PKD3 | 0.1094 | Protein Kinase D |
Note: IC50 values are sourced from multiple publicly available datasets and may vary based on experimental conditions.[1][2][3][4][5][6]
General Experimental Protocol for IC50 Determination
The determination of IC50 values for kinase inhibitors like this compound typically involves in vitro kinase assays. While specific parameters may vary, the general workflow follows a standardized procedure.
Materials and Reagents:
-
Kinase: Purified recombinant as-kinase of interest.
-
Substrate: A specific peptide or protein substrate for the kinase, which may be biotinylated or fluorescently labeled.
-
This compound: A stock solution of known concentration, typically in DMSO.
-
ATP: Adenosine triphosphate, the phosphate donor for the kinase reaction. Radiolabeled [γ-³²P]ATP or unlabeled ATP may be used depending on the detection method.
-
Kinase Assay Buffer: A buffer solution providing optimal pH and ionic strength for the kinase reaction (e.g., Tris-HCl, HEPES).
-
Cofactors: Divalent cations such as Mg²⁺ or Mn²⁺, essential for kinase activity.
-
Detection Reagent: Dependent on the assay format. Examples include:
-
For Radiometric Assays: Phosphor imaging screens or scintillation counters.
-
For Luminescence-Based Assays (e.g., ADP-Glo™): Reagents to convert ADP to ATP and a luciferase/luciferin system to generate a light signal.
-
For Fluorescence-Based Assays (e.g., LanthaScreen™): Fluorescently labeled tracer and a europium-labeled antibody.
-
-
Microplates: 96-well or 384-well plates suitable for the detection instrument.
Procedure:
-
Preparation of Reagents: All reagents are diluted to their final working concentrations in the kinase assay buffer. A serial dilution of this compound is prepared to test a range of concentrations.
-
Kinase Reaction:
-
The kinase, substrate, and varying concentrations of this compound (and a vehicle control, e.g., DMSO) are added to the wells of the microplate.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
-
Detection of Kinase Activity:
-
Radiometric Assay: The reaction mixture is transferred to a filter membrane which binds the phosphorylated substrate. Unincorporated [γ-³²P]ATP is washed away, and the radioactivity on the filter is quantified.
-
ADP-Glo™ Assay: A reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP generated by the kinase reaction into ATP, which is then measured via a luciferase-based luminescence signal. The light output is proportional to the kinase activity.
-
LanthaScreen™ Eu Kinase Binding Assay: This is a fluorescence resonance energy transfer (FRET) based assay. The displacement of a fluorescent tracer from the kinase by the inhibitor is measured.
-
-
Data Analysis:
-
The kinase activity at each inhibitor concentration is measured.
-
The data is normalized to the control (no inhibitor) and background (no kinase) wells.
-
The normalized data is plotted against the logarithm of the inhibitor concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.
-
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the biological context of the target kinases and the experimental process, the following diagrams have been generated using the DOT language.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
A Researcher's Guide to Mass Spectrometry-Based Target Validation of 1-Naphthyl PP1 Hydrochloride
For researchers in kinase signaling and drug development, the ability to specifically inhibit a single protein kinase in a complex cellular environment is a powerful tool. The "analog-sensitive" (AS) kinase technology offers this capability, and 1-Naphthyl PP1 (1-N-PP1) hydrochloride is a cornerstone of this approach. This guide provides a comprehensive comparison of 1-N-PP1 with alternative inhibitors and outlines how to leverage mass spectrometry to identify and validate the direct targets of a specific kinase.
The Principle: Analog-Sensitive Kinase Technology
The specificity of the AS-kinase system hinges on protein engineering. Most wild-type (WT) kinases possess a bulky "gatekeeper" amino acid in their ATP-binding pocket, which sterically hinders the binding of bulky inhibitors like 1-N-PP1.[1] The analog-sensitive technique involves mutating this gatekeeper residue to a smaller one, such as glycine or alanine.[1] This modification creates an enlarged hydrophobic pocket that can accommodate 1-N-PP1, rendering the engineered kinase highly sensitive to inhibition without affecting its WT counterpart or other kinases in the cell.[1][2][3][4] This "chemical switch" allows for the rapid, reversible, and highly specific inhibition of an individual kinase, enabling the precise dissection of its downstream signaling pathways.[3][5]
Identifying Kinase Substrates with Mass Spectrometry
Pairing AS-kinase technology with quantitative phosphoproteomics is the definitive method for identifying direct substrates. By comparing the phosphoproteome of cells expressing the AS-kinase with and without 1-N-PP1 treatment, researchers can pinpoint phosphorylation events that are directly dependent on the target kinase's activity.
Comparison of Inhibitors and Methodologies
While 1-N-PP1 is widely used, it's essential to understand its characteristics in relation to alternatives.
1-N-PP1 vs. Other Pyrazolopyrimidine (PP) Analogs
Several PP1 analogs have been developed to overcome limitations and expand the scope of the AS-kinase technology.
| Inhibitor | Key Characteristics | Use Case |
| 1-Naphthyl PP1 (1-N-PP1) | The most common and well-characterized AS-kinase inhibitor.[2] | Broadly applicable for many engineered kinases. |
| 1-NM-PP1 | Similar selectivity profile to 1-N-PP1.[2] | An alternative to 1-N-PP1, sometimes used interchangeably.[2][3] |
| 3-MB-PP1 | Exhibits enhanced potency against a diverse set of AS-kinases, including some insensitive to 1-N-PP1 and 1-NM-PP1.[2] | Effective for AS-kinases that are not strongly inhibited by other PP analogs. |
Selectivity and Off-Target Considerations
Although the AS-kinase approach is designed for specificity, 1-N-PP1 is not perfectly selective and can inhibit some wild-type kinases, particularly at concentrations above 1 µM.[2] A comprehensive mass spectrometry analysis should ideally include a control where WT cells (not expressing the AS-kinase) are treated with the inhibitor to identify these off-target effects.
Table 2: Known Wild-Type Kinase Targets of 1-N-PP1
| Kinase Family | Specific Kinase | IC50 (µM) |
|---|---|---|
| Src Family | v-Src | 1.0[5][6][7] |
| c-Fyn | 0.6[5][6][7] | |
| Abl | c-Abl | 0.6[5][6][7] |
| CDK | CDK2 | 18[5][6][7] |
| CaMK | CAMK II | 22[5][6][7] |
| PKD | PKD1, PKD2, PKD3 | ~0.11 - 0.15[7][8] |
IC50 values represent the concentration of inhibitor required to reduce kinase activity by 50% in vitro. Cellular potency may vary due to factors like competition with high intracellular ATP concentrations.[2]
Comparison with Alternative Target Identification Technologies
The AS-kinase approach is one of several powerful proteomics-based methods for drug target identification.
| Technology | Principle | Pros | Cons |
| AS-Kinase + MS | Specific inhibition of a genetically engineered kinase to identify its direct substrates via phosphoproteomics.[1][2] | High specificity for a single kinase; identifies direct functional substrates. | Requires genetic modification of cells/organisms; not suitable for WT systems. |
| PROTAC + MS | A chimeric molecule induces the ubiquitination and degradation of a target protein, with changes measured by proteomics.[9][10] | Works on endogenous proteins without genetic modification; catalytic action. | Requires development of a specific PROTAC for each target; can have off-target degradation.[9] |
| Chemical Proteomics (e.g., Kinobeads) | Immobilized kinase inhibitors are used as affinity probes to pull down binding kinases from a cell lysate for MS identification.[11] | Identifies proteins that physically bind to the inhibitor; applicable to WT systems. | May not distinguish functional inhibition from simple binding; competition with endogenous ligands can be an issue. |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon ligand binding across the proteome. Target engagement stabilizes the protein.[12] | Unbiased, proteome-wide screening in a cellular context; no chemical modification of the drug needed. | Identifies binding but not necessarily functional modulation; can be less sensitive for weak interactions. |
Experimental Protocol: Phosphoproteomic Identification of AS-Kinase Substrates
This protocol provides a general framework. Specific details should be optimized for the cell system and instrumentation used.
1. Cell Culture and Treatment:
-
Culture two cell lines: one stably expressing the wild-type kinase and another expressing the analog-sensitive (AS) mutant.
-
Grow cells to ~80% confluency.
-
For each cell line, create two treatment groups:
-
Vehicle Control: Treat with DMSO.
-
Inhibitor Treatment: Treat with an optimized concentration of 1-N-PP1 (typically 1-5 µM) for a predetermined time (e.g., 60 minutes).
-
-
Harvest cells by scraping in ice-cold PBS with phosphatase and protease inhibitors.
2. Lysis and Protein Digestion:
-
Lyse cell pellets in a urea-based buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5) with sonication.
-
Determine protein concentration using a BCA assay.
-
Reduce proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Dilute the urea concentration to <2 M and digest proteins overnight with trypsin.
3. Phosphopeptide Enrichment:
-
Acidify the peptide solution with trifluoroacetic acid (TFA).
-
Desalt the peptides using a C18 solid-phase extraction (SPE) column.
-
Enrich for phosphopeptides using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
Wash the enrichment beads extensively to remove non-phosphorylated peptides.
-
Elute phosphopeptides using a high pH buffer (e.g., ammonium hydroxide solution).
4. LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides using a high-resolution Orbitrap mass spectrometer (e.g., Thermo Fisher Orbitrap Fusion Lumos) coupled to a nano-liquid chromatography system.[12]
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.[12][13]
-
DDA: Acquire a full MS scan followed by MS/MS scans of the most intense precursor ions.
-
DIA: Acquire MS/MS scans across the entire mass range using wide isolation windows.
-
5. Data Analysis:
-
Process the raw mass spectrometry data using a software suite like MaxQuant or Spectronaut.
-
Search the data against a relevant protein database to identify peptides and proteins.
-
Quantify the abundance of each identified phosphopeptide across all samples.
-
Perform statistical analysis to identify phosphopeptides that show a significant decrease in abundance only in the AS-kinase expressing cells treated with 1-N-PP1, compared to all control groups. These are the high-confidence, direct substrates of the target kinase.
References
- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 2. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of kinase downregulators and recent advances in discovery approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CIPSM - Chemical Proteomics Reveals Ferrochelatase as a Common Off-target of Kinase Inhibitors [cipsm.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Data Independent Acquisition Mass Spectrometry for Identification of Targeted Peptide Site Specific Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of 1-Naphthyl PP1 Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper handling and disposal of 1-Naphthyl PP1 hydrochloride, a selective inhibitor of Src family kinases. Tailored for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to ensure laboratory safety and operational integrity. By providing this value-added information, we aim to be your preferred partner in laboratory safety and chemical handling.
Summary of Chemical Properties and Inhibitory Activity
This compound is a potent, cell-permeable inhibitor of Src family kinases and has been instrumental in cancer research and the elucidation of various signaling pathways.[1][2] Its efficacy is demonstrated by its low IC50 values against key kinases implicated in cell proliferation and survival.
| Property | Value |
| Molecular Formula | C₁₉H₂₀ClN₅ |
| Molecular Weight | 353.85 g/mol |
| Solubility | ≥73 mg/mL in DMSO (requires heating to 37°C and sonication) |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month |
| IC50 Values | v-Src: 1.0 µMc-Fyn: 0.6 µMc-Abl: 0.6 µMCDK2: 18 µMCAMK II: 22 µMPKD1: 154.6 nMPKD2: 133.4 nMPKD3: 109.4 nM[2] |
Step-by-Step Disposal Procedures for this compound
As a chemical agent, this compound and its associated waste must be disposed of in accordance with institutional and local regulations for hazardous chemical waste. The following procedures are based on general best practices for laboratory chemical waste management.
1. Segregation of Waste:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled hazardous waste container. The container should be compatible with the chemical and have a secure lid.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused stock solutions, cell culture media from treated cells, and solvent rinses, in a separate, leak-proof, and chemically compatible hazardous waste container.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with the compound should be disposed of in a designated sharps container for hazardous chemical waste.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the concentration and the solvent used (e.g., DMSO).
-
Indicate the date when the waste was first added to the container.
3. Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from general laboratory traffic and drains.
-
Segregate the this compound waste from incompatible chemicals, such as strong oxidizing agents.
4. Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (typically 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocol: Cell Viability (MTT) Assay
The following is a detailed methodology for a cell viability assay to determine the IC50 of this compound in a cancer cell line, adapted from a study by Tandon et al. (2013) in PLOS ONE.[3]
Materials:
-
PC3 prostate cancer cells
-
96-well plates
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count PC3 cells.
-
Seed 3,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range would be from 0.3 µM to 100 µM.[3]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest compound dilution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or the vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[3]
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
After the incubation, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability, using a suitable software package (e.g., GraphPad Prism).
-
Visualizing Key Processes
To further aid in the understanding of the experimental workflow and the biological context of this compound's action, the following diagrams are provided.
Src Signaling Pathway Inhibition
MTT Assay Workflow
References
- 1. New Pyrazolopyrimidine Inhibitors of Protein Kinase D as Potent Anticancer Agents for Prostate Cancer Cells | PLOS One [journals.plos.org]
- 2. selleckchem.com [selleckchem.com]
- 3. New Pyrazolopyrimidine Inhibitors of Protein Kinase D as Potent Anticancer Agents for Prostate Cancer Cells | PLOS One [journals.plos.org]
Essential Safety and Logistics for Handling 1-Naphthyl PP1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Effective Handling
1-Naphthyl PP1 hydrochloride is a potent and selective inhibitor of Src family kinases, exhibiting anti-cancer properties.[1] As a cell-permeable compound with cytotoxic potential, it is imperative to handle this research chemical with the highest safety standards to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your research endeavors.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀ClN₅ | [2] |
| Molecular Weight | 353.85 g/mol | [2] |
| Solubility | ≥73 mg/mL in DMSO (206.30 mM) | MedChemExpress |
| IC₅₀ Values | v-Src: 1.0 µM, c-Fyn: 0.6 µM, c-Abl: 0.6 µM, CDK2: 18 µM, CAMK II: 22 µM | [2][3] |
| Storage (Solid) | -20°C for 1 year, -80°C for 2 years | [4] |
| Storage (In solution) | -20°C for 1 month, -80°C for 6 months | [2] |
Personal Protective Equipment (PPE)
Given its classification as a potent kinase inhibitor with cytotoxic potential, this compound should be handled as a hazardous drug.[5] Adherence to strict PPE protocols is mandatory to prevent dermal, ocular, and respiratory exposure.
Core PPE Requirements:
-
Gloves: Two pairs of chemotherapy-rated gloves (ASTM D6978 certified) are required. Change the outer glove immediately upon contamination and both pairs every 30 minutes during active handling.[6]
-
Gown: A disposable, back-closing gown made of a material resistant to permeability by hazardous drugs is essential. Gowns should have long sleeves with tight-fitting elastic or knit cuffs.[6]
-
Eye and Face Protection: Indirectly vented chemical splash goggles in combination with a face shield are necessary when there is a risk of splashes or aerosols.[7]
-
Respiratory Protection: For procedures that may generate aerosols or when handling the powder outside of a containment device, a NIOSH-approved respirator (e.g., N95 or higher) is required.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Operational Plan: Step-by-Step Guidance
This section provides a detailed, procedural workflow for handling this compound from receipt to disposal.
Receiving and Storage
-
Inspect: Upon receipt, inspect the package for any signs of damage or leakage.
-
Don PPE: Before opening the shipping container, don a lab coat and a single pair of gloves.
-
Verify: Confirm that the primary container is sealed and intact.
-
Transport: Transport the chemical in a secondary, shatterproof container to the designated storage location.
-
Store: Store the compound in its original, tightly sealed container at the recommended temperature (see table above), away from incompatible materials. The storage area should be clearly labeled as containing potent compounds.
Preparation of Stock Solutions
-
Work Area: All weighing of the solid and preparation of solutions must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
PPE: Don the full required PPE, including double chemotherapy gloves, an impermeable gown, and eye/face protection.
-
Weighing: If weighing the powder, use a dedicated, clean spatula and weighing vessel. Tare the balance with the vessel before adding the compound.
-
Dissolving: Add the solvent (e.g., DMSO) to the solid in the vial. Cap the vial tightly and vortex or sonicate as needed to fully dissolve the compound.
-
Labeling: Clearly label the stock solution with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Storage: Store stock solutions at the recommended temperature in clearly labeled, sealed containers.
Experimental Use
-
PPE: Maintain full PPE during all experimental procedures involving the compound.
-
Aliquoting: When diluting the stock solution, work within a fume hood.
-
Spill Kit: Ensure a spill kit specifically for hazardous chemicals is readily accessible.
Spill and Emergency Procedures
-
Minor Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing full PPE, absorb the spill with absorbent pads.
-
Wipe the area with a suitable deactivating agent (if available) or soap and water.
-
Collect all contaminated materials in a designated hazardous waste bag.
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert laboratory personnel and contact the institutional safety office.
-
Restrict access to the contaminated area.
-
Follow institutional procedures for hazardous material spill cleanup.
-
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Seek immediate medical attention for any exposure.
-
Waste Disposal
-
Segregation: All waste contaminated with this compound must be segregated as hazardous chemical waste. This includes:
-
Empty vials
-
Contaminated PPE (gloves, gowns, etc.)
-
Pipette tips, tubes, and other disposables
-
Spill cleanup materials
-
-
Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.[8][9] Do not mix with biohazardous or non-hazardous waste.[8]
-
Aqueous Waste: Collect all liquid waste containing the compound in a designated, sealed hazardous waste container. Do not pour down the drain.
-
Sharps: Contaminated needles and other sharps must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.
-
Disposal: Follow all institutional, local, and federal regulations for the disposal of hazardous waste.[10]
The following workflow diagram summarizes the key operational steps for handling this compound.
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discovery. Always consult your institution's specific safety guidelines and protocols.
References
- 1. 1-Naphthyl PP1 | Src kinase inhibitor | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. utoledo.edu [utoledo.edu]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. vumc.org [vumc.org]
- 10. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
